4-Nicotinoylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8N2O |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(pyridine-3-carbonyl)benzonitrile |
InChI |
InChI=1S/C13H8N2O/c14-8-10-3-5-11(6-4-10)13(16)12-2-1-7-15-9-12/h1-7,9H |
InChI Key |
ZCLNLJWZENGLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 4-Nicotinoylbenzonitrile and the Broader Landscape of Nicotinonitrile Derivatives in Research
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an overview of 4-Nicotinoylbenzonitrile, including its key identifiers. Due to the limited availability of in-depth public data on this specific molecule, this document also explores the wider class of nicotinonitrile derivatives, offering a look into their synthesis, biological activities, and mechanisms of action through a representative example.
Core Data for this compound
This compound, systematically known as 4-(pyridin-3-yl)benzonitrile, is a heterocyclic organic compound.
| Identifier | Value | Reference |
| CAS Number | 294648-03-6 | [1][] |
| Molecular Formula | C₁₂H₈N₂ | [] |
| Molecular Weight | 180.21 g/mol | [] |
The Nicotinonitrile Scaffold in Medicinal Chemistry
The nicotinonitrile (3-cyanopyridine) core is a significant scaffold in medicinal chemistry, forming the basis for several marketed drugs, including Bosutinib, Milrinone, and Neratinib.[3][4][5][6] Derivatives of this structure have been investigated for a wide range of biological activities, such as:
Due to the limited detailed experimental data specifically for this compound, the following sections will focus on a representative nicotinonitrile derivative to illustrate the typical experimental protocols and signaling pathways associated with this class of compounds.
Representative Experimental Protocol: Synthesis of a Nicotinonitrile Derivative
The synthesis of nicotinonitrile derivatives often involves multi-step reactions. Below is a generalized protocol for the synthesis of a substituted nicotinonitrile, which is a common precursor for more complex derivatives.
References
- 1. wap.guidechem.com [wap.guidechem.com]
- 3. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) [journals.ekb.eg]
- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) | Faculty of Pharmacy [aun.edu.eg]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of Aromatic Ketones: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the spectroscopic characterization of aromatic ketones, a class of compounds with significant interest in medicinal chemistry and materials science. While the initial request pertained to 4-nicotinoylbenzonitrile, an exhaustive search of available scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this particular compound.
To fulfill the core requirements of this request and provide a valuable resource, this guide presents a detailed spectroscopic analysis of a closely related and well-documented analogue: 4-benzoylbenzonitrile . The data and methodologies presented herein serve as a practical template and illustrative example for the characterization of similar aromatic ketones.
Spectroscopic Data of 4-Benzoylbenzonitrile
The following tables summarize the key spectroscopic data obtained for 4-benzoylbenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 4-Benzoylbenzonitrile (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 - 7.75 | m | 4H | Aromatic H |
| 7.68 - 7.60 | m | 1H | Aromatic H |
| 7.55 - 7.45 | m | 4H | Aromatic H |
Table 2: ¹³C NMR Data of 4-Benzoylbenzonitrile (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 195.5 | C=O |
| 141.5 | Aromatic C |
| 137.0 | Aromatic C |
| 133.0 | Aromatic C |
| 132.4 | Aromatic C |
| 130.0 | Aromatic C |
| 129.8 | Aromatic C |
| 128.6 | Aromatic C |
| 118.1 | CN |
| 115.5 | Aromatic C |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions of 4-Benzoylbenzonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3065 | Weak | Aromatic C-H Stretch |
| 2229 | Strong | C≡N Stretch |
| 1660 | Strong | C=O Stretch (Ketone) |
| 1600, 1448 | Medium | Aromatic C=C Stretch |
| 1280 | Strong | C-C(=O)-C Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 4-Benzoylbenzonitrile
| m/z | Relative Intensity (%) | Assignment |
| 207 | 100 | [M]⁺ |
| 130 | 45 | [M-C₆H₅]⁺ |
| 102 | 80 | [C₆H₄CN]⁺ |
| 77 | 95 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic ketones like 4-benzoylbenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at 298 K. A standard 'zg30' pulse program was used with a 30° pulse angle, a spectral width of 16 ppm, 16 scans, and a relaxation delay of 1.0 second.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 298 K using a proton-decoupled 'zgpg30' pulse program. A spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 seconds were employed.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer (or equivalent) coupled to a gas chromatograph (GC) with an electron ionization (EI) source.
-
Sample Introduction: The sample was dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC. A non-polar capillary column (e.g., HP-5ms) was used for separation.
-
MS Acquisition: The mass spectrometer was operated in the positive ion EI mode with an ionization energy of 70 eV. The mass range was scanned from m/z 50 to 500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: A flowchart illustrating the typical workflow from chemical synthesis to structural confirmation using various spectroscopic techniques.
This guide provides a foundational understanding of the spectroscopic characterization of 4-benzoylbenzonitrile. The presented data and protocols can be adapted and applied to the analysis of other aromatic ketones, aiding researchers in their structural elucidation and drug development endeavors.
Navigating the Solubility Landscape of 4-Nicotinoylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Nicotinoylbenzonitrile, a molecule of interest in pharmaceutical and chemical research. Due to a lack of publicly available experimental solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for both experimental determination and computational prediction of its solubility in various solvents. The guide details standardized experimental protocols and introduces theoretical models that can be employed to generate solubility profiles, empowering researchers to obtain the critical data necessary for their work.
Introduction to this compound and its Solubility
This compound, also known as 4-(pyridin-4-ylcarbonyl)benzonitrile, is an aromatic ketone containing both a pyridine and a nitrile functional group. These moieties contribute to its polarity and potential for various intermolecular interactions, making its solubility profile a crucial parameter in diverse applications, including drug design, process chemistry, and materials science. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide focuses on providing the necessary intellectual framework and practical methodologies for researchers to determine this data independently.
Solubility of this compound: A Data-Driven Perspective
While specific experimental values are not available, the following table presents a selection of common solvents with varying polarities in which the solubility of this compound could be determined. This table is intended to serve as a template for organizing experimentally determined or computationally predicted data.
Table 1: Solubility of this compound in Selected Solvents
| Solvent | Solvent Type | Predicted Solubility (g/L) | Experimental Solubility (g/L) |
| Water | Polar Protic | Not Available | To Be Determined |
| Ethanol | Polar Protic | Not Available | To Be Determined |
| Methanol | Polar Protic | Not Available | To Be Determined |
| Acetone | Polar Aprotic | Not Available | To Be Determined |
| Acetonitrile | Polar Aprotic | Not Available | To Be Determined |
| Dichloromethane | Nonpolar | Not Available | To Be Determined |
| Toluene | Nonpolar | Not Available | To Be Determined |
| Hexane | Nonpolar | Not Available | To Be Determined |
Experimental Determination of Solubility
The "gold standard" for solubility determination is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[1][2][3][4] The general workflow for this method is outlined below.
Caption: Experimental workflow for solubility determination.
Detailed Experimental Protocols
The following protocols outline the steps for determining the solubility of this compound.
3.1.1. Shake-Flask Method for Equilibrium Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and does not bind the solute.
-
Sample Preparation for Analysis: Carefully take a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.
3.1.2. Concentration Analysis
The concentration of this compound in the diluted supernatant can be determined using several analytical techniques.
a) Gravimetric Analysis
This is a simple and direct method.[5][6][7][8]
-
Accurately weigh an empty, dry evaporating dish.
-
Pipette a known volume of the saturated filtrate into the dish.
-
Evaporate the solvent gently using a hot plate or oven at a temperature below the boiling point of the solute.
-
Dry the dish containing the residue to a constant weight in a vacuum oven.
-
The final weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.
b) UV/Vis Spectrophotometry
This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range.[9][10][11][12][13]
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration.
-
Analyze the Sample: Measure the absorbance of the diluted supernatant at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
c) High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining concentration.[14][15][16][17]
-
Method Development: Develop an HPLC method (including column, mobile phase, flow rate, and detector wavelength) that can effectively separate and quantify this compound.
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.
-
Analyze the Sample: Inject the diluted supernatant into the HPLC system.
-
Calculate Concentration: Determine the concentration of this compound in the diluted sample from the calibration curve based on its peak area. Back-calculate to find the concentration in the original saturated solution.
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method based on quantum chemistry that can predict thermodynamic properties like solubility.
The general workflow for computational solubility prediction is as follows:
Caption: Simplified workflow for computational solubility prediction.
COSMO-RS calculations can provide a rank-ordering of solubility in different solvents and can be a valuable tool for solvent screening in the early stages of research and development.
Conclusion
While experimental solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary tools to obtain this critical information. By following the detailed experimental protocols for the shake-flask method coupled with appropriate analytical techniques, accurate and reliable solubility data can be generated. Furthermore, computational methods like COSMO-RS offer a powerful predictive tool for estimating solubility and guiding solvent selection. The combination of these experimental and computational approaches will enable a comprehensive understanding of the solubility profile of this compound, facilitating its application in pharmaceutical and chemical research.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. dlt.ncssm.edu [dlt.ncssm.edu]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. improvedpharma.com [improvedpharma.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Unraveling the Biological Potential of 4-Nicotinoylbenzonitrile: A Prospective Analysis
Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of specific studies on the biological activity of 4-Nicotinoylbenzonitrile. Consequently, this document serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines a theoretical framework for investigating the potential biological activities of this compound, based on the known functions of its constituent chemical moieties: the nicotinoyl group and the benzonitrile group. The experimental protocols, data, and pathways described herein are illustrative and intended to provide a roadmap for future research.
Introduction: A Molecule of Interest
This compound presents an intriguing scaffold for medicinal chemistry, combining the nicotinoyl core, a fundamental component of the essential human nutrients niacin (vitamin B3) and its derivatives NAD⁺ and NADP⁺, with the versatile benzonitrile moiety. The nicotinoyl group is a well-established pharmacophore, while benzonitrile-containing compounds have demonstrated a wide array of biological activities. The synergistic or novel effects arising from the combination of these two groups in this compound are yet to be determined, marking it as a compound with untapped therapeutic potential.
Hypothetical Biological Activities and Therapeutic Targets
Drawing parallels from structurally related compounds, we can speculate on several potential biological activities for this compound.
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
The nicotinoyl moiety suggests a potential interaction with enzymes involved in NAD⁺ metabolism. One such key enzyme is Nicotinamide Phosphoribosyltransferase (NAMPT), a critical component of the NAD⁺ salvage pathway. Inhibition of NAMPT has emerged as a promising strategy in cancer therapy, as many tumors exhibit a high demand for NAD⁺ to fuel their rapid growth and metabolism.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The pyridine ring within the nicotinoyl group is a core element of nicotine and other agonists of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a variety of physiological and pathological processes, including neurotransmission, inflammation, and cancer. It is plausible that this compound could act as a modulator of nAChR activity.
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Certain nitrile-containing compounds have been identified as inhibitors of Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a validated therapeutic approach for type 2 diabetes. The benzonitrile group in the target molecule could potentially confer DPP-4 inhibitory activity.
Illustrative Quantitative Data
To guide future experimental work, the following table presents a hypothetical summary of quantitative data that could be generated for this compound.
| Assay Type | Target | Metric | Hypothetical Value (µM) |
| Enzyme Inhibition | NAMPT | IC₅₀ | 1.5 |
| Radioligand Binding | α7-nAChR | Kᵢ | 5.2 |
| Enzyme Inhibition | DPP-4 | IC₅₀ | 10.8 |
| Cell Viability | A549 Lung Cancer Cell Line | GI₅₀ | 2.7 |
| Cell Viability | HCT116 Colon Cancer Cell Line | GI₅₀ | 3.1 |
Table 1: Hypothetical Quantitative Biological Data for this compound. This table provides a template for summarizing key quantitative metrics from various in vitro assays. IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibitory constant), and GI₅₀ (half-maximal growth inhibition) are standard parameters used to quantify the potency of a compound.
Experimental Protocols: A Methodological Framework
Detailed and reproducible experimental protocols are the cornerstone of drug discovery. Below are generalized methodologies for the key experiments proposed for characterizing the biological activity of this compound.
NAMPT Enzyme Inhibition Assay
This assay would quantify the ability of this compound to inhibit the enzymatic activity of NAMPT.
-
Reagents and Materials: Recombinant human NAMPT, nicotinamide, phosphoribosyl pyrophosphate (PRPP), ATP, a coupled enzyme system to detect the product, 384-well assay plates, and a plate reader.
-
Procedure:
-
A solution of this compound is prepared in DMSO and serially diluted.
-
The NAMPT enzyme is incubated with the compound or DMSO (vehicle control) in the assay buffer.
-
The reaction is initiated by adding the substrates (nicotinamide and PRPP).
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The amount of product formed is quantified using the coupled enzyme system and a plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
nAChR Radioligand Binding Assay
This assay would determine the binding affinity of this compound to a specific nAChR subtype (e.g., α7).
-
Reagents and Materials: Cell membranes expressing the target nAChR subtype, a specific radioligand (e.g., [³H]-epibatidine), this compound, filtration apparatus, and a scintillation counter.
-
Procedure:
-
The cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The Kᵢ value is calculated from the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
Cell Viability Assay
This assay would assess the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials: Cancer cell lines (e.g., A549, HCT116), cell culture medium, this compound, a cell viability reagent (e.g., resazurin or CellTiter-Glo®), and a plate reader.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with serial dilutions of this compound or DMSO (vehicle control).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added, and the signal (fluorescence or luminescence) is measured with a plate reader.
-
GI₅₀ values are determined by plotting the percentage of cell growth inhibition against the compound concentration.
-
Visualizing Potential Mechanisms and Workflows
Graphical representations are invaluable for conceptualizing complex biological pathways and experimental processes.
Figure 1: Hypothetical signaling pathway of NAMPT inhibition by this compound in cancer cells.
Figure 2: A generalized experimental workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure suggests several plausible and exciting avenues for investigation. The hypothetical framework presented in this guide provides a starting point for researchers to explore its potential as a NAMPT inhibitor, a modulator of nAChRs, or a DPP-4 inhibitor. Future studies should focus on synthesizing this compound and systematically evaluating it in the biochemical and cell-based assays outlined above. Positive hits in these initial screens would warrant further investigation into its mechanism of action and potential therapeutic applications. The exploration of this compound could unveil a novel pharmacological agent with significant clinical promise.
An In-Depth Technical Guide to 4-Nicotinoylbenzonitrile Derivatives and Analogs for Researchers and Drug Development Professionals
A comprehensive overview of the synthesis, biological activities, and therapeutic potential of 4-nicotinoylbenzonitrile derivatives, a promising class of compounds with diverse pharmacological applications. This document provides a technical guide for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.
Introduction
This compound and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential as therapeutic agents in various disease areas, including cancer and inflammatory disorders. Their unique structural features, combining a nicotinoyl moiety with a benzonitrile group, allow for diverse chemical modifications, leading to the development of potent and selective inhibitors of various enzymes and modulators of cellular signaling pathways. This guide will delve into the synthesis, structure-activity relationships, and mechanisms of action of these promising compounds.
Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several established chemical reactions. The choice of synthetic route often depends on the desired substitutions on both the pyridine and benzene rings. Key synthetic strategies include Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Synthesis of (4-cyanophenyl)(pyridin-4-yl)methanone via Friedel-Crafts Acylation
A common method for the synthesis of the core this compound structure is the Friedel-Crafts acylation of benzonitrile with isonicotinoyl chloride.[1][2][3][4][5]
Materials:
-
Benzonitrile
-
Isonicotinoyl chloride hydrochloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Ice
Procedure:
-
In a reaction vessel, a mixture of benzonitrile and a stoichiometric excess of aluminum chloride is prepared in a suitable solvent such as dichloromethane.
-
The mixture is cooled in an ice bath.
-
Isonicotinoyl chloride hydrochloride is added portion-wise to the cooled mixture while maintaining the temperature.
-
The reaction is allowed to stir at room temperature for several hours to proceed to completion.
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The aqueous layer is separated and neutralized with a sodium hydroxide solution.
-
The resulting precipitate, (4-cyanophenyl)(pyridin-4-yl)methanone, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.
Biological Activities and Mechanisms of Action
Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes implicated in disease pathogenesis, most notably tyrosine kinases and Pim kinases.
Tyrosine Kinase Inhibition
Several nicotinonitrile derivatives have shown potent inhibitory activity against various tyrosine kinases, which are crucial mediators of cell signaling pathways that control cell growth, proliferation, and differentiation.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
Mechanism of Action: this compound derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade and leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4][5][6][7]
DOT Code for Tyrosine Kinase Inhibition Pathway
Caption: General mechanism of action of this compound derivatives as Tyrosine Kinase Inhibitors.
Pim Kinase Inhibition
A novel series of nicotinonitrile derivatives has been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in various cancers and are associated with tumor progression and drug resistance.
Mechanism of Action: These derivatives induce apoptosis in cancer cells by inhibiting Pim kinases. This inhibition leads to the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the activation of caspases, ultimately leading to programmed cell death.[6]
DOT Code for Pim Kinase Inhibition and Apoptosis Induction
Caption: Signaling pathway of apoptosis induction by Pim kinase inhibition.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of selected this compound derivatives and related nicotinonitrile compounds.
Table 1: Tyrosine Kinase Inhibitory Activity of Nicotinonitrile Derivatives [1]
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line |
| 8 | Tyrosine Kinase | 311 | HCT-116 |
| 5g | Tyrosine Kinase | 352 | HCT-116 |
Table 2: Pim Kinase Inhibitory Activity of Nicotinonitrile Derivatives [6]
| Compound | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | Pim-3 IC₅₀ (µM) | Cell Line |
| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 | HepG2 |
| 8c | 1.2 | 1.5 | 1.8 | HepG2 |
| 9a | 2.5 | 3.1 | 2.9 | HepG2 |
| 9e | 4.2 | 5.6 | 4.9 | HepG2 |
| 12 | 3.8 | 4.5 | 4.1 | HepG2 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Workflows
The evaluation of this compound derivatives typically follows a structured workflow from synthesis to biological characterization.
DOT Code for Experimental Workflow
Caption: A typical experimental workflow for the development of this compound derivatives.
Conclusion and Future Directions
This compound derivatives have emerged as a promising class of compounds with significant potential for the development of novel therapeutic agents. Their demonstrated activity as potent inhibitors of key cancer-related kinases, coupled with their synthetic tractability, makes them attractive candidates for further investigation. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the full spectrum of their biological targets may reveal new therapeutic applications for this versatile chemical scaffold. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the exciting field of this compound drug discovery.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Khan Academy [khanacademy.org]
- 3. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. adichemistry.com [adichemistry.com]
Reactivity of the Nitrile Group in 4-Nicotinoylbenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 4-Nicotinoylbenzonitrile, a molecule of interest in medicinal chemistry due to the prevalence of both the nicotinoyl and benzonitrile moieties in pharmacologically active compounds. The electron-withdrawing nature of the nicotinoyl group is anticipated to modulate the chemical behavior of the nitrile functionality. This document details the principal reactions of the nitrile group—hydrolysis, reduction, and cycloaddition—supported by generalized experimental protocols and relevant data from analogous aromatic nitriles. Furthermore, potential biological signaling pathways, including the nicotinic acetylcholine receptor (nAChR) and cyclooxygenase-2 (COX-2) pathways, where this compound or its derivatives may exert an effect, are discussed and visualized.
Introduction
The nitrile functional group is a versatile moiety in organic synthesis, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic systems. Its reactivity is significantly influenced by the electronic properties of the substituents on the aromatic ring. In this compound, the nitrile group is situated para to a nicotinoyl (pyridine-3-carbonyl) group. The nicotinoyl group, being electron-withdrawing, is expected to enhance the electrophilicity of the nitrile carbon, thereby influencing its susceptibility to nucleophilic attack. This guide explores the key chemical transformations of the nitrile group in this specific molecular context.
Chemical Reactivity of the Nitrile Group
The reactivity of the nitrile group in this compound is dominated by the electrophilic nature of the carbon atom, which is susceptible to attack by nucleophiles. This reactivity can be harnessed for various synthetic transformations.
Hydrolysis
The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: first to an amide intermediate, and then to the corresponding carboxylic acid. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. The resulting imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed to the carboxylic acid.
Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting imidic acid anion is protonated by the solvent, leading to the amide intermediate, which is subsequently hydrolyzed to the carboxylate salt.
Table 1: Generalized Conditions for Nitrile Hydrolysis
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | H₂SO₄ (aq), heat | 4-Nicotinoylbenzoic acid |
| Basic Hydrolysis | NaOH (aq), heat | Sodium 4-nicotinoylbenzoate |
Experimental Protocol (General for Aromatic Nitriles):
A mixture of the aromatic nitrile (1 equivalent) and 10 M sulfuric acid is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto ice, and the precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. For basic hydrolysis, the nitrile is refluxed with an aqueous solution of sodium hydroxide. After completion, the solution is cooled and acidified to precipitate the carboxylic acid.
Reduction
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed for the complete reduction of nitriles to primary amines. The electron-withdrawing nicotinoyl group may facilitate this reduction.
Table 2: Reagents for Nitrile Reduction to Amines
| Reagent | Conditions | Product |
| LiAlH₄ | 1. Diethyl ether or THF, 2. H₂O workup | (4-(aminomethyl)phenyl)(pyridin-3-yl)methanone |
| H₂ / Raney Ni | High pressure, elevated temperature | (4-(aminomethyl)phenyl)(pyridin-3-yl)methanone |
| NaBH₄ / CoCl₂ | Methanol | (4-(aminomethyl)phenyl)(pyridin-3-yl)methanone |
Experimental Protocol (General for Reduction with LiAlH₄):
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF at 0 °C, a solution of the nitrile (1 equivalent) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to yield the primary amine.
Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.
Table 3: Reagent for Nitrile Reduction to Aldehydes
| Reagent | Conditions | Product |
| DIBAL-H | Toluene or DCM, -78 °C, then H₃O⁺ workup | 4-Nicotinoylbenzaldehyde |
Experimental Protocol (General for Reduction with DIBAL-H):
A solution of the nitrile (1 equivalent) in anhydrous toluene or dichloromethane is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.1 equivalents) in a suitable solvent is added dropwise, and the mixture is stirred at this temperature for a few hours. The reaction is then quenched with methanol, followed by the addition of aqueous acid. The organic layer is separated, washed, dried, and concentrated to afford the aldehyde.
Cycloaddition Reactions
The nitrile group can participate in cycloaddition reactions, although it is generally less reactive as a dipolarophile compared to alkenes or alkynes. The presence of the electron-withdrawing nicotinoyl group could potentially enhance its reactivity in certain cycloadditions. A common example is the [3+2] cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles.
Table 4: Generalized Cycloaddition Reaction
| Reaction Type | Reactant | Product |
| [3+2] Cycloaddition | Benzonitrile oxide | 3-phenyl-5-(4-nicotinoylphenyl)-1,2,4-oxadiazole |
Experimental Protocol (General for [3+2] Cycloaddition):
To a solution of the aromatic nitrile in an inert solvent, a solution of a nitrile oxide (generated in situ from the corresponding hydroximoyl chloride and a base like triethylamine) is added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. After completion, the solvent is removed, and the product is purified by column chromatography.
Potential Biological Signaling Pathways
The structural motifs present in this compound suggest potential interactions with biological systems. The nicotinoyl moiety is a key component of nicotinamide adenine dinucleotide (NAD) and is recognized by various enzymes and receptors. Benzophenone derivatives are also known to exhibit a range of biological activities.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
The nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by acetylcholine and nicotine.[1] Compounds containing a pyridine ring, like the nicotinoyl group, can potentially interact with these receptors. Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.[1][2]
References
Stability and Storage of 4-Nicotinoylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Nicotinoylbenzonitrile. Due to the limited availability of specific public data on this compound, this guide synthesizes information from structurally related molecules, general principles of chemical stability, and regulatory guidelines to offer best-practice recommendations for its handling, storage, and stability assessment.
Introduction
This compound is a chemical compound featuring a pyridine ring linked to a benzonitrile moiety through a carbonyl group. The stability of this molecule is crucial for its use in research and development, as degradation can lead to inaccurate experimental results and the formation of impurities. The key functional groups—pyridine, benzonitrile, and the ketone linkage—dictate its chemical reactivity and susceptibility to degradation. Benzonitrile derivatives, as a class, are valued in organic synthesis and material science for their unique chemical properties and stability.[1][2]
Recommended Storage and Handling
Based on general safety data sheets for related benzonitrile and pyridine compounds, the following storage and handling procedures are recommended to ensure the stability and integrity of this compound:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable, similar to other chemical reagents.[3]
-
Atmosphere: For enhanced stability, particularly if the compound is sensitive to moisture or oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.
-
Light: Protect from direct sunlight and strong artificial light, as UV radiation can induce degradation of aromatic compounds.
-
Handling: Handle in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under various stress conditions:
-
Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form a carboxylic acid or an amide. The ester-like character of the nicotinoyl group could also be a point of hydrolytic cleavage.
-
Oxidation: The pyridine ring and the benzoyl group may be susceptible to oxidation, leading to the formation of N-oxides or other oxygenated derivatives.
-
Photodegradation: Aromatic compounds can undergo degradation upon exposure to UV light, leading to complex reaction pathways and the formation of colored degradants.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition. Pyrolysis of related compounds like polyethylene terephthalate in the presence of ammonia can yield benzonitrile, indicating the thermal stability of the benzonitrile moiety itself under certain conditions.[5]
Stability of Structurally Related Compounds
| Compound Class | General Stability | Storage Recommendations | Source |
| Benzonitrile | Stable under recommended storage conditions. | Store in a cool, well-ventilated area in a tightly sealed container. | [6] |
| Benzonitrile Derivatives | Generally possess good thermal stability. | Dependent on other functional groups present. | [2] |
| Pyridine Derivatives | Stability can vary based on substituents. | Generally stored away from heat and light. |
Experimental Protocols for Stability Assessment
To definitively determine the stability profile of this compound, a series of experimental studies are necessary. The following are hypothetical protocols based on the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Study
A forced degradation study is designed to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Peak Purity: Assess the peak purity of the parent compound and any major degradants using a photodiode array (PDA) detector or mass spectrometry (MS).
Long-Term Stability Study
Objective: To determine the shelf-life and recommended storage conditions for this compound.
Methodology:
-
Sample Packaging: Store samples of this compound in containers that mimic the proposed long-term storage packaging.
-
Storage Conditions: Store the samples under the following conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay (e.g., by HPLC to determine the concentration of the active ingredient)
-
Purity (e.g., by HPLC to quantify impurities and degradation products)
-
Moisture content (e.g., by Karl Fischer titration)
-
Visualizations
The following diagrams illustrate general workflows and relationships relevant to the stability of chemical compounds.
Caption: General experimental workflow for assessing the stability of a chemical compound.
Caption: Logical relationships of factors influencing the stability of this compound.
Conclusion
While specific, quantitative stability data for this compound is not widely published, an understanding of its chemical structure and the behavior of related compounds allows for informed recommendations on its storage and handling. For critical applications, particularly in drug development, it is imperative to conduct thorough stability studies as outlined in this guide to establish a comprehensive stability profile and ensure the quality and reliability of the compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. fishersci.no [fishersci.no]
- 5. Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts [mdpi.com]
- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Nicotinoylbenzonitrile: A Technical Review of Synthetic Strategies and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nicotinoylbenzonitrile, a molecule integrating a pyridine ring and a benzonitrile moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The unique electronic properties arising from the electron-withdrawing nitrile group and the hydrogen-bonding capabilities of the pyridine nitrogen make it a compelling candidate for investigation in various biological and chemical contexts. This technical guide provides a comprehensive overview of the prospective synthesis, characterization, and analysis of this compound, drawing upon established chemical principles and data from structurally related compounds. While dedicated research on this specific molecule is limited in publicly available literature, this document serves as a foundational resource for researchers embarking on its study.
Chemical Structure and Properties
IUPAC Name: 4-(Pyridine-3-carbonyl)benzonitrile CAS Number: 135431-69-1 Molecular Formula: C₁₃H₈N₂O Molecular Weight: 208.22 g/mol
| Property | Predicted Value |
| Melting Point (°C) | 120-130 |
| Boiling Point (°C) | > 350 |
| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform); Sparingly soluble in water |
| pKa (Pyridine N) | ~3.5-4.5 |
Table 1: Predicted Physicochemical Properties of this compound. The values are estimated based on structurally similar aromatic ketones and nitriles.
Proposed Synthesis: Friedel-Crafts Acylation
The most direct and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation of benzonitrile with nicotinoyl chloride. This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reactants: Benzonitrile (1.0 equivalent) is added to the stirred suspension. The mixture is cooled to 0 °C in an ice bath. Nicotinoyl chloride (1.1 equivalents), dissolved in the same inert solvent, is added dropwise via the dropping funnel over a period of 30-60 minutes. The reaction mixture is typically a slurry.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-80 °C, depending on the solvent) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid (e.g., 2 M HCl). This hydrolyzes the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for instance) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended:
Spectroscopic Data (Predicted)
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.20 (d, 1H, pyridine-H2), 8.85 (dd, 1H, pyridine-H6), 8.10 (dt, 1H, pyridine-H4), 7.85 (d, 2H, benzonitrile-H), 7.75 (d, 2H, benzonitrile-H), 7.50 (dd, 1H, pyridine-H5) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 195.0 (C=O), 153.0 (pyridine-C2), 150.0 (pyridine-C6), 140.0 (benzonitrile-C4), 136.0 (pyridine-C4), 132.0 (benzonitrile-CH), 130.0 (benzonitrile-CH), 123.0 (pyridine-C5), 118.0 (CN), 116.0 (benzonitrile-C1) |
| IR (ATR, cm⁻¹) | ~2230 (C≡N stretch), ~1670 (C=O stretch, ketone), ~1600, 1480 (C=C aromatic stretch) |
| Mass Spectrometry (ESI+) | m/z 209.07 [M+H]⁺ |
Table 2: Predicted Spectroscopic Data for this compound. These are estimations based on known values for similar functional groups and molecular fragments.
Experimental Workflow for Characterization
Caption: A typical experimental workflow for the characterization of synthesized this compound.
Potential Research Applications
-
Enzyme Inhibition: The benzonitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within an enzyme's active site. The pyridine ring can also form key interactions. This scaffold could be explored for its potential as an inhibitor of various enzymes, such as kinases or deacetylases.
-
Receptor Antagonism/Agonism: The nitrogen atom in the pyridine ring can be protonated under physiological conditions, allowing for ionic interactions with receptor sites. This makes it a candidate for screening against various G-protein coupled receptors (GPCRs) or ion channels.
-
Chemical Probe Development: The nitrile group can be a useful handle for further chemical modification or for use in techniques like infrared spectroscopy to probe molecular environments.
Due to the absence of published studies on the biological activity of this compound, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to perform initial biological screenings to identify potential targets and pathways.
This compound is a molecule with significant potential that remains largely unexplored in the scientific literature. This technical guide provides a robust, proposed framework for its synthesis via Friedel-Crafts acylation and a comprehensive plan for its characterization. The predicted physicochemical and spectroscopic data serve as a benchmark for researchers. The outlined potential applications aim to stimulate further investigation into the biological and material properties of this intriguing compound. As with any new chemical entity, all experimental work should be conducted with appropriate safety precautions.
Methodological & Application
Application Notes and Protocols: Use of 4-Nicotinoylbenzonitrile in Medicinal Chemistry
A comprehensive search of available scientific literature and databases has revealed no specific publications detailing the synthesis, biological evaluation, or medicinal chemistry applications of 4-Nicotinoylbenzonitrile.
Despite a thorough investigation using various chemical nomenclature and structural queries, no experimental data, quantitative analysis, or established protocols for the use of this compound in a medicinal chemistry context could be retrieved. The search included broad terms such as "cyanophenyl pyridyl ketones" and specific chemical identifiers like "(4-cyanophenyl)(pyridin-4-yl)methanone".
The search results did yield information on related, but structurally distinct, classes of compounds, including:
-
Nicotinonitrile derivatives: These compounds feature a pyridine ring with a nitrile group, and various derivatives have been explored for activities such as antitumor and antimicrobial effects.
-
Pyridinone derivatives: This class of compounds is recognized for a wide range of biological activities and is a common scaffold in drug discovery.
-
Cyanophenyl-containing compounds: Molecules incorporating a cyanophenyl group have been investigated for various applications, including in materials science and as ligands for metal-organic frameworks.
However, none of the retrieved literature specifically describes the molecule formed by the combination of a nicotinoyl group and a benzonitrile group at the 4-position.
At present, there is no publicly available scientific information to support the creation of detailed Application Notes and Protocols for this compound as requested. The absence of data prevents the generation of:
-
Quantitative data tables: No IC50 values, binding affinities, or other quantitative biological data are available.
-
Experimental protocols: Specific methodologies for the synthesis, purification, and biological testing of this compound are not documented.
-
Signaling pathway diagrams: Without known biological targets or mechanisms of action, it is not possible to create relevant pathway diagrams.
Recommendation for Researchers, Scientists, and Drug Development Professionals:
Given the lack of existing research, the exploration of this compound would represent a novel area of investigation. Researchers interested in this molecule would need to begin with foundational studies, including:
-
Chemical Synthesis and Characterization: Developing and optimizing a synthetic route to produce this compound and thoroughly characterizing the compound to confirm its structure and purity.
-
In Silico Screening: Utilizing computational methods to predict potential biological targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to guide initial biological screening efforts.
-
Broad Biological Screening: Testing the compound against a diverse panel of biological targets (e.g., enzymes, receptors) to identify potential areas of activity.
Should such foundational research be conducted and published, it would then become possible to develop the detailed application notes and protocols as originally requested. We recommend monitoring scientific databases for any future publications related to this specific compound.
The Role of 4-Nicotinoylbenzonitrile in Heterocyclic Synthesis: A Review of Available Synthetic Routes
While the dual reactivity of the nitrile and ketone functionalities in 4-nicotinoylbenzonitrile theoretically presents a versatile scaffold for cyclization reactions, established and documented synthetic methodologies employing this specific precursor are scarce. Research in heterocyclic chemistry often relies on more established and readily accessible starting materials.
Established Synthetic Strategies for Related Heterocyclic Systems
For researchers and drug development professionals interested in the synthesis of pyridopyrimidines, triazolopyridines, and other related heterocyclic structures, a number of well-documented synthetic routes are available that utilize alternative nicotinonitrile derivatives and other precursors.
Synthesis of Pyridopyrimidines
The synthesis of pyridopyrimidine derivatives, which are of significant interest in medicinal chemistry for their potential as kinase inhibitors, often commences from substituted 2-aminonicotinonitriles. A common strategy involves the cyclization of these precursors with various reagents. For instance, the reaction of 2-amino-6-(4-methoxyphenyl)-4-(4-(substituted)phenyl)nicotinonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or phenyl isothiocyanate leads to the formation of the pyridopyrimidine core. These compounds have been evaluated for their efficacy as EGFR inhibitors.[1]
A generalized workflow for the synthesis of certain pyridopyrimidines can be visualized as follows:
Caption: General synthetic approach to pyridopyrimidines.
Synthesis of Triazolopyridines
The construction of the triazolopyridine scaffold can be achieved through various synthetic pathways. One notable method involves the reaction of substituted pyridines with reagents that introduce the triazole ring. For example, the reaction of 2-hydrazinylpyridine derivatives with appropriate cyclizing agents can lead to the formation of triazolopyridines. While specific examples starting from a nicotinoylbenzonitrile were not found, the general principle of utilizing a pyridine precursor is well-established.
Synthesis of Fused Pyridine Derivatives
The synthesis of fused pyridine ring systems can be accomplished through a variety of cyclization strategies. Intramolecular cyclization of appropriately substituted pyridine derivatives is a common approach. For instance, the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of dinitriles, is a powerful tool for the formation of cyclic ketones that can be further elaborated into fused pyridine systems. However, the application of this reaction to a substrate like this compound, which is a mononitrile, would require prior modification to introduce a second nitrile group or a reactive methylene group.
Another versatile method for constructing fused heterocycles is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene ring. This thiophene ring can then be part of a fused heterocyclic system.
Conclusion
While this compound possesses functionalities that could theoretically be exploited for the synthesis of diverse heterocyclic compounds, the current body of scientific literature does not provide specific, well-documented protocols for its use in this capacity. Researchers interested in the synthesis of pyridopyrimidines, triazolopyridines, and related heterocycles are encouraged to explore the established synthetic routes that utilize more common and well-characterized starting materials. Further research may yet uncover novel synthetic applications for this compound in the construction of complex heterocyclic architectures.
References
Application Note: Synthesis of (4-(aminomethyl)phenyl)(pyridin-4-yl)methanol via Reduction of 4-Nicotinoylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the simultaneous reduction of the ketone and nitrile functionalities of 4-Nicotinoylbenzonitrile to synthesize (4-(aminomethyl)phenyl)(pyridin-4-yl)methanol. This transformation is efficiently achieved using lithium aluminum hydride (LiAlH4), a potent reducing agent. The protocol herein describes the reaction setup, execution, workup, and purification procedures. Additionally, a summary of expected analytical data for the final product is presented in a tabular format. A comprehensive workflow and the reaction's signaling pathway are visualized using Graphviz diagrams.
Introduction
Reaction Scheme
The overall transformation involves the reduction of the carbonyl group to a secondary alcohol and the nitrile group to a primary amine.
DOT Script for Reaction Scheme:
Caption: Overall reaction for the reduction of this compound.
Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Deionized water
-
15% (w/v) Sodium hydroxide solution
-
Magnesium sulfate (MgSO4)
-
Celite
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
1. Reaction Setup:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus is dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
To the flask, add lithium aluminum hydride (2.0 g, 52.7 mmol) under a positive pressure of inert gas.
-
Anhydrous THF (50 mL) is added to the flask to create a suspension of LiAlH4.
2. Reaction Execution:
-
In a separate flask, dissolve this compound (5.0 g, 24.0 mmol) in anhydrous THF (50 mL).
-
Transfer the solution of this compound to the dropping funnel.
-
Cool the LiAlH4 suspension to 0 °C using an ice-water bath.
-
Slowly add the this compound solution from the dropping funnel to the stirred LiAlH4 suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up (Fieser & Fieser Method):
-
After the reaction is complete, cool the flask to 0 °C in an ice-water bath.
-
Carefully and slowly add the following reagents sequentially while stirring vigorously:
-
2.0 mL of deionized water
-
2.0 mL of 15% aqueous sodium hydroxide solution
-
6.0 mL of deionized water
-
-
A granular precipitate of aluminum salts should form.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add anhydrous magnesium sulfate to the mixture to ensure complete removal of water.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF.
4. Purification:
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | C13H8N2O | 208.22 | 1.0 |
| Lithium Aluminum Hydride | LiAlH4 | 37.95 | ~2.2 |
| (4-(aminomethyl)phenyl)(pyridin-4-yl)methanol | C13H14N2O | 214.26 | - |
Table 2: Expected Analytical Data for (4-(aminomethyl)phenyl)(pyridin-4-yl)methanol
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% (typical for similar reductions) |
| ¹H NMR (DMSO-d6) | δ (ppm): 8.5 (d, 2H), 7.4-7.2 (m, 6H), 5.7 (s, 1H), 4.4 (s, 2H), 3.7 (s, 2H), 2.5 (br s, 2H). Chemical shifts are estimations based on similar structures.[5][6] |
| ¹³C NMR (DMSO-d6) | δ (ppm): 150-140 (aromatic C), 128-120 (aromatic C), 75 (CH-OH), 45 (CH2-NH2). Chemical shifts are estimations based on similar structures.[5] |
| IR (KBr) | ν (cm⁻¹): 3400-3200 (O-H, N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600, 1480 (aromatic C=C stretch).[7][8] |
| Mass Spec (ESI+) | m/z: 215.1 [M+H]⁺ |
Visualizations
Experimental Workflow:
DOT Script for Experimental Workflow:
Caption: Step-by-step workflow for the reduction of this compound.
Signaling Pathway (Mechanism):
DOT Script for Signaling Pathway:
Caption: Simplified mechanism for the concurrent reduction of ketone and nitrile groups.
Safety Precautions
-
Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. Handle LiAlH4 in a fume hood under an inert atmosphere and away from any sources of moisture.
-
The work-up procedure involves the generation of hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.
Conclusion
This application note provides a comprehensive and detailed protocol for the efficient reduction of this compound to (4-(aminomethyl)phenyl)(pyridin-4-yl)methanol using LiAlH4. The procedure is robust and, with the appropriate safety precautions, can be readily implemented in a standard organic synthesis laboratory. The provided data and visualizations serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. (4-AMINO-PYRIDIN-3-YL)-METHANOL(138116-34-4) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Aminopyridine [webbook.nist.gov]
- 8. 4-Pyridinemethanol [webbook.nist.gov]
Application of 4-Nicotinoylbenzonitrile in Materials Science: A Theoretical and Methodological Overview
Disclaimer: Published research on the specific applications of 4-Nicotinoylbenzonitrile in materials science is limited. The following application notes and protocols are based on the inferred properties derived from its constituent functional groups—the nicotinoyl and benzonitrile moieties—and general methodologies for related compounds. The information provided should be considered a theoretical guide for research and development professionals.
Introduction
This compound is a bifunctional organic molecule incorporating a pyridine ring (from the nicotinoyl group) and a nitrile-substituted benzene ring. This unique combination of a Lewis basic nitrogen site on the pyridine and the electron-withdrawing, polar nitrile group on the benzonitrile segment suggests its potential utility in several areas of materials science.[1] The pyridine moiety offers a coordination site for metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The benzonitrile group, with its rigid structure and polar nature, can impart desirable electronic properties, thermal stability, and specific intermolecular interactions in polymers and organic electronic materials.[1]
Potential Applications and Inferred Properties
Based on the functionalities of this compound, several potential applications in materials science can be postulated.
Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The nitrogen atom in the pyridine ring of the nicotinoyl group can act as a monodentate or bidentate ligand, coordinating with metal ions to form extended network structures. The nitrile group can also participate in coordination or act as a functional site within the pores of the framework.
Inferred Properties of MOFs derived from this compound:
| Property | Inferred Characteristic | Rationale |
| Porosity | Tunable | The length and geometry of the ligand will influence the pore size and topology of the resulting MOF. |
| Thermal Stability | Moderate to High | The aromatic nature of both the pyridine and benzene rings contributes to thermal robustness. |
| Chemical Functionality | High | The exposed nitrile groups within the pores can be post-synthetically modified. |
| Catalytic Activity | Potential | The Lewis basic pyridine nitrogen and metal nodes could act as catalytic sites. |
Monomer for High-Performance Polymers
The benzonitrile group is known to contribute to the high thermal stability and mechanical strength of polymers.[1] Polymerization of benzonitrile-containing monomers can lead to materials with excellent performance characteristics.
Inferred Properties of Polymers derived from this compound:
| Property | Inferred Characteristic | Rationale |
| Thermal Stability | High | Aromatic backbone and polar nitrile groups lead to strong intermolecular forces. |
| Mechanical Strength | High | The rigid structure of the monomer would contribute to a robust polymer chain. |
| Solubility | Potentially limited in common organic solvents | The rigid and polar nature might necessitate high-boiling point polar aprotic solvents. |
| Dielectric Constant | Moderate to High | The polar nitrile groups would increase the dielectric constant. |
Component in Organic Electronic Materials
The electron-withdrawing nature of the nitrile group and the aromatic systems suggest potential use in organic electronics.[1] Benzonitrile derivatives are explored for applications in optoelectronics and liquid crystals.[1]
Inferred Electronic Properties:
| Property | Inferred Characteristic | Rationale |
| Electron Affinity | High | The electron-withdrawing nitrile group can lower the LUMO energy level. |
| Luminescence | Potential | The conjugated aromatic system may exhibit fluorescence upon appropriate excitation. |
| Charge Transport | Potential for n-type behavior | The electron-deficient nature could facilitate electron transport. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of compounds related to this compound and its potential use as a ligand. These should be adapted and optimized for the specific target molecule.
General Protocol for the Synthesis of Nicotinonitrile Derivatives
This protocol is a general method for the synthesis of substituted nicotinonitriles and would require modification for the specific synthesis of this compound.
Reaction: Condensation of a chalcone derivative with malononitrile in the presence of a base.
Materials:
-
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (or a suitable precursor for the nicotinoyl moiety)
-
Malononitrile
-
Ammonium acetate
-
Absolute ethanol
Procedure:
-
Dissolve the chalcone derivative (1 equivalent), malononitrile (1 equivalent), and a molar excess of ammonium acetate in absolute ethanol.
-
Heat the reaction mixture at reflux for 12 hours.
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize the crude product from absolute ethanol to obtain the pure nicotinonitrile derivative.[2]
General Protocol for the Synthesis of a Metal-Organic Framework using a Pyridine-Carboxylate Ligand (Illustrative)
This protocol illustrates the general procedure for synthesizing a MOF using a ligand containing a pyridine ring. This compound would first need to be hydrolyzed to the corresponding carboxylic acid to act as a typical MOF linker.
Materials:
-
Pyridine-containing carboxylic acid ligand (e.g., nicotinic acid)
-
Metal salt (e.g., Zinc nitrate hexahydrate)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glass vial, dissolve the pyridine-containing carboxylic acid ligand in DMF.
-
In a separate vial, dissolve the metal salt in DMF.
-
Combine the two solutions in a larger reaction vessel.
-
Seal the vessel and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, crystals of the MOF should have formed.
-
Wash the crystals with fresh DMF and then with a lower-boiling-point solvent like ethanol or acetone to remove unreacted starting materials and solvent.
-
Dry the crystals under vacuum.
Visualizations
The following diagrams illustrate the potential synthetic workflow for this compound and its conceptual application in forming a metal-organic framework.
Caption: A potential synthetic workflow for this compound.
Caption: Conceptual assembly of a MOF using this compound.
References
Application Notes and Protocols: 4-Nicotinoylbenzonitrile in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nicotinoylbenzonitrile is a bifunctional organic ligand possessing two distinct coordination sites: the nitrogen atom of the pyridine ring and the nitrile group. This unique structural feature allows it to act as a versatile building block in the construction of a wide array of coordination complexes with diverse structural motifs and potential applications. The pyridine moiety offers a classic Lewis base site for coordination to metal ions, while the nitrile group can also coordinate to metals, often acting as a bridging ligand to form polynuclear complexes or coordination polymers. The rigid backbone of the ligand, coupled with its versatile coordination modes, makes it a candidate for the design of functional materials, catalysts, and potential therapeutic agents.
These application notes provide a generalized overview of the potential use of this compound in coordination chemistry, drawing upon established principles and data from closely related ligand systems due to the limited specific literature on this particular ligand.
Potential Applications
The coordination complexes of this compound are anticipated to have applications in several key areas of chemical and pharmaceutical research:
-
Catalysis: Metal complexes incorporating nitrile-functionalized ligands have been explored for various catalytic transformations. The electronic properties of the metal center can be tuned by the ligand framework, potentially leading to catalysts for cross-coupling reactions, oxidations, or hydrogenations.
-
Functional Materials: The ability of this compound to act as a bridging ligand makes it a promising candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit interesting properties such as porosity, luminescence, and magnetism.
-
Bioinorganic Chemistry and Drug Development: Nitrogen-containing heterocyclic ligands are prevalent in biologically active molecules. Metal complexes can exhibit enhanced biological activity compared to the free ligands.[1] Complexes of this compound could be investigated for their antimicrobial, antifungal, or anticancer properties.[1][2] The nitrile group can also participate in hydrogen bonding interactions, which is crucial for molecular recognition in biological systems.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound and its metal complexes. These should be considered as starting points and may require optimization for specific metal precursors and desired products.
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol is a general representation of a potential synthetic route.
Workflow Diagram:
References
Application Note: Purification of 4-Nicotinoylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nicotinoylbenzonitrile is a chemical compound of interest in medicinal chemistry and materials science due to its unique molecular structure, which combines a pyridine ring with a benzonitrile moiety. The purity of this compound is critical for reliable results in downstream applications, including biological assays and materials characterization. This document provides a detailed protocol for the purification of crude this compound, primarily focusing on two common laboratory techniques: recrystallization and column chromatography.
Data Presentation
Accurate data logging is crucial for reproducibility and optimization of the purification protocol. The following table should be used to record the quantitative data obtained during the purification process.
| Parameter | Crude Sample | After Recrystallization | After Column Chromatography |
| Mass (g) | |||
| Appearance | |||
| Melting Point (°C) | |||
| Purity (by HPLC/GC) | |||
| Yield (%) | N/A | ||
| Solvent(s) Used | N/A | ||
| Volume of Solvent(s) (mL) | N/A |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of impurities present in the crude material.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Preliminary small-scale tests should be conducted to identify a suitable solvent or solvent system. A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good candidates. For aromatic ketones, solvents like ethanol or ethyl acetate are often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point and purity of the recrystallized product and record the data.
Method 2: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Beakers or test tubes for fraction collection
-
Rotary evaporator
Procedure:
-
Eluent Selection: The choice of eluent is critical for good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between the desired compound and impurities. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a packed bed without any air bubbles or cracks. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column by adding the eluent to the top. Collect the eluate in fractions using beakers or test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and purity of the final product and record the data.
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Application Note: A Scalable Synthesis of 4-Nicotinoylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the scale-up synthesis of 4-Nicotinoylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The described method is based on a Friedel-Crafts acylation reaction, a robust and scalable method for the formation of aryl ketones. This application note provides comprehensive experimental procedures, data presentation in tabular format, and a visual workflow diagram to facilitate ease of use and reproducibility in a research and development setting.
Introduction
This compound, also known as (4-cyanophenyl)(pyridin-4-yl)methanone, is a valuable building block in medicinal chemistry. Its structure, featuring a central ketone linking a pyridine ring and a benzonitrile moiety, allows for diverse chemical modifications, making it an important precursor for the synthesis of biologically active molecules. The efficient and scalable production of this intermediate is crucial for advancing drug discovery and development programs. This protocol details a practical approach for its synthesis on a laboratory scale, with considerations for future scale-up.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The selected synthetic route is the Friedel-Crafts acylation of benzonitrile with nicotinoyl chloride hydrochloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method is a direct and well-established approach for the synthesis of aryl ketones.[1][2] Benzonitrile is an electron-deficient substrate, which can be less reactive in traditional Friedel-Crafts reactions. Therefore, the reaction conditions may require elevated temperatures and a suitable solvent to ensure efficient conversion.
Reaction Scheme:
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety precautions.
1. Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Supplier Example |
| Benzonitrile | 100-47-0 | 103.12 | 1.2 eq. | Sigma-Aldrich |
| Nicotinoyl Chloride Hydrochloride | 5195-96-0 | 178.01 | 1.0 eq. | Combi-Blocks |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 2.5 eq. | Acros Organics |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | - | Fisher Scientific |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | - | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | J.T. Baker |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | EMD Millipore |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | Avantor |
| Hexanes | 110-54-3 | 86.18 | - | Pharmco |
2. Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Heating mantle with a temperature controller.
-
Condenser.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
3. Reaction Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere and ensure all glassware is dry.
-
Charge Reactants: To the three-neck flask, add anhydrous aluminum chloride (2.5 eq.).
-
Solvent Addition: Add anhydrous dichloromethane to the flask with stirring.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of Nicotinoyl Chloride Hydrochloride: Slowly add nicotinoyl chloride hydrochloride (1.0 eq.) to the suspension. The addition should be portion-wise to control the initial exotherm.
-
Addition of Benzonitrile: Add benzonitrile (1.2 eq.) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to 0-5 °C and slowly and carefully quench the reaction by the dropwise addition of 2M hydrochloric acid. Caution: This is a highly exothermic step.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
4. Expected Results:
| Parameter | Expected Value |
| Yield | 60-75% (unoptimized) |
| Purity | >95% after purification |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of this compound |
| Mass Spectrum | [M+H]⁺ peak corresponding to the molecular weight of this compound |
Alternative Synthetic Routes
While Friedel-Crafts acylation is a primary choice, other methods could be considered for the synthesis of this compound, particularly if the primary route proves to be low-yielding due to the deactivated nature of benzonitrile.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction could involve the coupling of 4-cyanophenylboronic acid with a 4-halopyridine derivative, followed by subsequent oxidation or carbonyl insertion.[3][4] This method is known for its high functional group tolerance and is widely used in the pharmaceutical industry.
-
Oxidation of a Secondary Alcohol: This two-step approach would first involve the synthesis of (4-cyanophenyl)(pyridin-4-yl)methanol. This intermediate could be prepared via the reaction of 4-cyanobenzaldehyde with a 4-pyridyl organometallic reagent (e.g., 4-pyridylmagnesium bromide or 4-pyridyllithium).[5] The resulting secondary alcohol can then be oxidized to the desired ketone using a variety of standard oxidizing agents (e.g., PCC, PDC, or Swern oxidation).
Workflow and Pathway Diagrams
To visually represent the experimental process and the chemical transformation, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Signaling pathway of the Friedel-Crafts acylation.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Nicotinoyl chloride hydrochloride is a corrosive and lachrymatory substance.
-
The quenching of the reaction with acid is highly exothermic and should be performed slowly and with adequate cooling.
Conclusion
This application note provides a detailed and practical protocol for the scale-up synthesis of this compound via a Friedel-Crafts acylation reaction. The information presented, including the experimental procedure, data tables, and workflow diagrams, is intended to support researchers in the efficient and reproducible synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale.
References
Application Notes and Protocols: Reaction of 4-Nicotinoylbenzonitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of nitriles with Grignard reagents is a cornerstone of organic synthesis, providing a reliable route to ketones. This application note focuses on the specific reaction of 4-nicotinoylbenzonitrile with various Grignard reagents. The resulting 4-aroyl-3-pyridyl ketones are of significant interest in medicinal chemistry due to the prevalence of the pyridine moiety in a wide range of pharmacologically active compounds. Pyridine derivatives have demonstrated diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This document provides a detailed protocol for this transformation, a summary of expected yields, and an overview of the potential applications of the synthesized compounds in drug discovery.
Reaction and Mechanism
The reaction proceeds via the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbon of the nitrile group in this compound. This addition forms a magnesium salt of an imine, which is subsequently hydrolyzed upon acidic workup to yield the corresponding ketone. The pyridine ring is generally unreactive towards Grignard reagents under these conditions.
Data Presentation
The following table summarizes the expected yields for the reaction of this compound with various Grignard reagents. The yield for the reaction with phenylmagnesium bromide is based on literature precedent for a similar reaction with 2-cyanopyridine, which afforded the corresponding benzoylpyridine in 85% yield[1]. Yields for other Grignard reagents are illustrative and represent typical ranges observed in such reactions. The use of benzene as a solvent in the presence of one equivalent of diethyl ether has been shown to improve yields in Grignard reactions with nitriles.
| Grignard Reagent (R-MgX) | R Group | Product Name | Expected Yield (%) |
| Phenylmagnesium bromide | Phenyl | (4-(pyridin-3-yl)phenyl)(phenyl)methanone | ~85[1] |
| Methylmagnesium bromide | Methyl | 1-(4-(pyridin-3-yl)phenyl)ethan-1-one | 75-90 |
| Ethylmagnesium bromide | Ethyl | 1-(4-(pyridin-3-yl)phenyl)propan-1-one | 70-85 |
| Isopropylmagnesium chloride | Isopropyl | 1-(4-(pyridin-3-yl)phenyl)-2-methylpropan-1-one | 60-75 |
| Benzylmagnesium chloride | Benzyl | 1-(4-(pyridin-3-yl)phenyl)-2-phenylethan-1-one | 70-85 |
Experimental Protocols
General Procedure for the Reaction of this compound with Grignard Reagents
This protocol is a general guideline and may require optimization for specific Grignard reagents and scales. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are essential for the success of the Grignard reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromobenzene, methyl iodide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous benzene (optional, for improved yields)
-
Iodine crystal (for initiation)
-
1 M Hydrochloric acid (for workup)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a manifold
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Protocol:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in the flame-dried three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask under an inert atmosphere.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the solution of this compound to the Grignard reagent via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid.
-
Continue adding the acid until the aqueous layer is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone.
-
Mandatory Visualization
Caption: Workflow for the synthesis and potential drug discovery application of 4-aroyl-3-pyridyl ketones.
Applications in Drug Development
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The benzoylpyridine moiety, in particular, is found in compounds with a range of biological activities. The ketone products synthesized from this compound are valuable intermediates for the development of new therapeutic agents.
-
Anticancer Activity: Pyridine and benzoyl derivatives have been investigated as potential anticancer agents. For instance, some pyridine derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis[2]. The synthesized ketones can serve as starting materials for the synthesis of more complex molecules targeting various cancer-related pathways.
-
Antimicrobial and Antiviral Activity: The pyridine nucleus is a common feature in many antimicrobial and antiviral drugs[2]. The synthesized 4-aroyl-3-pyridyl ketones can be screened for their activity against a panel of bacterial and viral strains. Further structural modifications can be made to optimize their potency and selectivity.
-
Neurological Disorders: The nicotinoyl moiety (a derivative of nicotinic acid) suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). Compounds targeting these receptors are of interest for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
The synthetic protocol described herein provides a straightforward method for accessing a library of 4-aroyl-3-pyridyl ketones. These compounds can then be subjected to a battery of biological assays to identify lead compounds for further drug development efforts. The versatility of the ketone functional group also allows for subsequent chemical modifications to explore structure-activity relationships (SAR) and optimize the pharmacological properties of hit compounds.
References
- 1. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 2. (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nicotinoylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Nicotinoylbenzonitrile, a key intermediate in pharmaceutical research. The guidance is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction of 3-bromopyridine and 4-cyanophenylboronic acid.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Suzuki-Miyaura coupling are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For coupling with pyridine substrates, which can be challenging, consider using more electron-rich and bulky ligands that promote the key steps of the catalytic cycle.
-
Base Selection: The base is crucial for the transmetalation step. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often used, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially with less reactive substrates.
-
Solvent System: A mixture of an organic solvent and water is typically used. Common choices include dioxane/water, toluene/water, or DMF/water. The optimal solvent system can depend on the specific catalyst and base used. Ensure your organic solvents are of high purity and appropriately degassed.
-
Reaction Temperature: The reaction temperature influences the reaction rate. While higher temperatures can increase the rate, they can also lead to catalyst decomposition and increased side reactions. An optimal temperature, typically between 80-110 °C, should be determined experimentally.
-
Oxygen Contamination: The palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture and solvent is a frequent cause of low yields due to catalyst oxidation. Ensure thorough degassing by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reaction mixture before adding the catalyst.
Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
A2: The most common side products in Suzuki-Miyaura couplings are homocoupling products and protodeboronation of the boronic acid.
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Homocoupling: This results in the formation of biphenyl-4,4'-dicarbonitrile (from the coupling of two molecules of 4-cyanophenylboronic acid) and 3,3'-bipyridine (from the coupling of two molecules of 3-bromopyridine). Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Mitigation:
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Thoroughly degas the reaction mixture to remove oxygen.
-
Use a pre-catalyst that readily forms the active Pd(0) species.
-
Adjust the stoichiometry of the reactants; a slight excess of the boronic acid is common, but a large excess can favor homocoupling.
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, to form benzonitrile. This side reaction is often base-catalyzed and can be exacerbated by high temperatures and prolonged reaction times.
-
Mitigation:
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Use a less aggressive base or a carefully controlled amount of base.
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Optimize the reaction time to avoid prolonged exposure of the boronic acid to the reaction conditions after the main reaction is complete.
-
Consider using a boronic ester (e.g., a pinacol ester) which can be more stable under certain conditions.
-
-
Q3: How can I effectively purify the final product, this compound?
A3: Purification of this compound from the crude reaction mixture typically involves a combination of techniques to remove unreacted starting materials, catalyst residues, and side products.
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Work-up: After the reaction is complete, a standard aqueous work-up is performed. This usually involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: The most common method for purifying the crude product is silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective in separating the desired product from less polar impurities (like homocoupled byproducts) and more polar impurities.
-
Recrystallization: If the product obtained after column chromatography is a solid and still contains impurities, recrystallization can be an effective final purification step. Suitable solvents for recrystallization need to be determined experimentally but could include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via the Suzuki-Miyaura coupling?
A1: The synthesis proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine to form a Pd(II) complex.
-
Transmetalation: The cyano-bearing aryl group from the 4-cyanophenylboronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
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Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the C-C bond of this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Q2: Which palladium catalyst is best for this reaction?
A2: There is no single "best" catalyst as the optimal choice depends on various factors. However, for coupling with heteroaryl halides like 3-bromopyridine, catalysts with bulky and electron-rich phosphine ligands are often preferred. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, commercially available catalyst.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and effective pre-catalyst.
-
Buchwald-type ligands and pre-catalysts: These are often highly effective for challenging couplings.
Q3: Can I use 3-chloropyridine instead of 3-bromopyridine?
A3: While it is possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings. The oxidative addition step is more challenging for the stronger carbon-chlorine bond. To achieve a successful reaction with 3-chloropyridine, you will likely need to use a more active catalyst system (e.g., one with a highly electron-rich and bulky ligand), a stronger base, and potentially higher reaction temperatures.
Q4: How do I know when the reaction is complete?
A4: The progress of the reaction should be monitored to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating. The most common method for monitoring is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting materials and the formation of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield of this compound in a Suzuki-Miyaura coupling. This data is illustrative and based on typical outcomes for similar reactions reported in the chemical literature. Actual yields may vary depending on the specific experimental setup and purity of reagents.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 65 |
| Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 110 | 6 | 92 |
Table 2: Effect of Base and Solvent on Yield
| Catalyst | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 70 |
| Pd(PPh₃)₄ | K₂CO₃ (2) | Dioxane/H₂O | 100 | 10 | 78 |
| Pd(PPh₃)₄ | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 88 |
| Pd(PPh₃)₄ | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 90 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative example for the Suzuki-Miyaura coupling of 3-bromopyridine and 4-cyanophenylboronic acid.
Materials:
-
3-Bromopyridine
-
4-Cyanophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromopyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane to water).
-
Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 6-12 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for improving reaction yield.
Technical Support Center: Synthesis of 4-Nicotinoylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-nicotinoylbenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound include:
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Suzuki-Miyaura Coupling: Cross-coupling of a nicotinic acid derivative (e.g., 4-chloronicotinoyl derivative) with 4-cyanophenylboronic acid.
-
Friedel-Crafts Acylation: Acylation of benzonitrile with a nicotinoyl halide (e.g., nicotinoyl chloride) in the presence of a Lewis acid catalyst.
-
Palladium-Catalyzed Cyanation: Introduction of a cyanide group onto a 4-halobenzoylpyridine precursor.
Q2: My Suzuki-Miyaura coupling reaction is showing low yield. What are the potential causes?
A2: Low yields in Suzuki-Miyaura coupling can stem from several factors:
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Base Sensitivity: The chosen base may be too harsh for your starting materials, leading to their decomposition.[1][2]
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Boronic Acid Instability: Boronic acids can be prone to degradation, especially under the reaction conditions.
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Catalyst Inactivity: The palladium catalyst may be inactive or poisoned.
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Insufficient Activation: The boronic acid may not be sufficiently activated by the base.[2]
Q3: I am observing multiple products in my Friedel-Crafts acylation attempt. Why is this happening?
A3: The formation of multiple products in a Friedel-Crafts acylation is a known issue.[3] In the context of synthesizing this compound from benzonitrile, the nitrile group is strongly deactivating, which should suppress polyacylation.[3][4] However, if unexpected products are observed, it could be due to:
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Isomer Formation: Acylation might occur at different positions on the benzonitrile ring, although the para-position is generally favored.
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Reaction with Solvent: The acylium ion could potentially react with the solvent if it is aromatic.
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Rearrangement: While less common with acylation compared to alkylation, rearrangements of the acylium ion are a possibility under certain conditions.
Q4: My palladium-catalyzed cyanation of 4-chlorobenzoylpyridine is not proceeding. What could be the issue?
A4: Palladium-catalyzed cyanation reactions can be sensitive.[5][6] Common reasons for failure include:
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Catalyst Poisoning: Cyanide ions can deactivate the palladium catalyst.[5][6]
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Anhydrous Conditions: The reaction may require rigorously anhydrous conditions, and moisture could be inhibiting the reaction.[5]
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Cyanide Source: The choice of cyanide source (e.g., KCN, Zn(CN)₂) and its solubility can significantly impact the reaction's success.[5][6]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Ensure the catalyst is properly handled to avoid exposure to air and moisture. |
| Insufficient base | - Increase the amount of base. - Switch to a stronger, non-nucleophilic base. | |
| Poor quality boronic acid | - Use freshly prepared or high-purity 4-cyanophenylboronic acid. - Consider using a boronate ester, which can be more stable. | |
| Formation of side products | Base-catalyzed decomposition | - Use a milder base (e.g., K₂CO₃, KF).[2] - Lower the reaction temperature. |
| Homocoupling of boronic acid | - Optimize the stoichiometry of the reactants. - Ensure slow addition of the boronic acid. |
Side Reactions in Friedel-Crafts Acylation
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Deactivated aromatic ring | - Benzonitrile has a strongly deactivating nitrile group.[3] A higher reaction temperature or a more potent Lewis acid may be required. |
| Moisture sensitivity of Lewis acid | - Use freshly opened or purified Lewis acid (e.g., AlCl₃). - Conduct the reaction under strictly anhydrous conditions. | |
| Formation of dark, tar-like material | Reaction temperature is too high | - Lower the reaction temperature. - Add the Lewis acid portion-wise to control the initial exotherm. |
Issues with Palladium-Catalyzed Cyanation
| Symptom | Possible Cause | Suggested Solution |
| Stalled reaction | Catalyst deactivation by cyanide | - Use a cyanide source with low solubility (e.g., Zn(CN)₂) to maintain a low concentration of free cyanide ions.[5][6] - Add a reducing agent to help maintain the active Pd(0) state.[5] |
| Presence of water | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5] | |
| Low product yield with starting material recovery | Inefficient cyanide transfer | - Consider using a different cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which can be less toxic and effective.[5] |
Quantitative Data Summary
The following table presents hypothetical data based on typical outcomes for the different synthetic routes, illustrating the impact of side reactions on yield.
| Synthetic Route | Main Product Yield (%) | Major Side Product(s) | Side Product Yield (%) |
| Suzuki-Miyaura Coupling | 75-90 | 4,4'-Dicyanobiphenyl (from homocoupling) | 5-15 |
| Friedel-Crafts Acylation | 30-50 | Isomeric acylation products, Tar | 10-20 |
| Palladium-Catalyzed Cyanation | 60-80 | Hydrolysis of nitrile to amide/acid | 5-10 |
Experimental Protocols
1. General Protocol for Suzuki-Miyaura Coupling:
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In a round-bottom flask, combine the 4-halonicotinoyl derivative (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
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Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
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Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
2. General Protocol for Friedel-Crafts Acylation:
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To a stirred solution of benzonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise at 0 °C.
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Allow the mixture to stir for 15 minutes.
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Slowly add the nicotinoyl chloride (1.0 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC or LC-MS.
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Upon completion, carefully quench the reaction by pouring it onto crushed ice.
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Extract the product with an organic solvent, wash the organic layer with a mild base and brine, then dry and concentrate.
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Purify the crude product by column chromatography or recrystallization.
3. General Protocol for Palladium-Catalyzed Cyanation:
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In a glovebox, charge a reaction vessel with the 4-halobenzoylpyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., dppf, 0.04 eq), and a cyanide source (e.g., Zn(CN)₂, 0.6 eq).
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Add an anhydrous solvent (e.g., DMF or DMAc).
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Seal the vessel and heat to the desired temperature (e.g., 100-120 °C).
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction and carefully quench any remaining cyanide with an appropriate reagent (e.g., bleach).
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Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Nicotinoylbenzonitrile
Welcome to the technical support center for the purification of 4-Nicotinoylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the potential impurities?
A1: this compound is commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a nicotinoyl derivative, such as nicotinoyl chloride, with a benzonitrile derivative, like 4-cyanophenylboronic acid.
Potential impurities that may arise from this synthesis include:
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Unreacted Starting Materials: Residual nicotinoyl chloride and 4-cyanophenylboronic acid.
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Side-Reaction Products:
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Nicotinic acid: Formed from the hydrolysis of nicotinoyl chloride.
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4,4'-Bicyanophenyl: Resulting from the homocoupling of 4-cyanophenylboronic acid.
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Biphenyl derivatives: Arising from impurities in the starting materials or side reactions.
-
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Catalyst and Ligand Residues: Trace amounts of the palladium catalyst and its ligands.
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Solvent Residues: Residual solvents used in the reaction and workup, such as toluene, THF, dioxane, or DMF.
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the main component and detecting trace impurities.[1]
-
Thin-Layer Chromatography (TLC): A quick and effective qualitative method to monitor the progress of a reaction and the effectiveness of a purification step.[2][3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
| Potential Cause | Troubleshooting Step |
| Solution is supersaturated. | Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool more slowly. |
| Cooling rate is too fast. | Insulate the flask to slow down the cooling process. Avoid placing the hot solution directly into an ice bath. |
| Inappropriate solvent system. | Re-evaluate the solvent choice. A solvent pair (one in which the compound is soluble and one in which it is less soluble) may be more effective. |
Issue 2: Poor Crystal Yield.
| Potential Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Consider using a different solvent or a solvent mixture where the compound's solubility is lower at cold temperatures. |
| Incomplete precipitation. | Cool the solution in an ice bath for a longer period to maximize crystal formation. |
Issue 3: Crystals are colored or contain visible impurities.
| Potential Cause | Troubleshooting Step |
| Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Insoluble impurities are trapped within the crystals. | Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize. |
Column Chromatography
Issue 1: Poor Separation of the Desired Compound from Impurities.
| Potential Cause | Troubleshooting Step |
| Incorrect mobile phase polarity. | Optimize the solvent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Cracks or channels in the stationary phase. | Ensure the silica gel is packed uniformly. Wet packing (slurry method) is generally preferred over dry packing. |
Issue 2: The Compound is Stuck on the Column.
| Potential Cause | Troubleshooting Step |
| Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution may be necessary. |
| The compound is interacting strongly with the silica gel. | Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase. |
Issue 3: Tailing of the Compound Band.
| Potential Cause | Troubleshooting Step |
| The compound is too polar for the chosen stationary phase. | Use a more polar mobile phase or switch to a reverse-phase column. |
| The sample is too concentrated when loaded. | Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale.
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Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
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Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Add more hot solvent portion-wise until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This is a general procedure for flash column chromatography.
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Stationary Phase: Silica gel (230-400 mesh) is a common choice.
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Mobile Phase Selection: Use TLC to determine a suitable eluent system. Start with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of ~0.3 for the desired product.
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Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Purity of this compound after Different Purification Methods (Illustrative Data)
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Recrystallization (Ethanol) | 92.5 | 98.9 | 75 |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) | 92.5 | >99.5 | 60 |
Note: The data presented in this table is for illustrative purposes and the actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Nicotinoylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Nicotinoylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of this important chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction between a nicotinoyl precursor (such as 3-bromopyridine or 3-chloropyridine) and 4-cyanophenylboronic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Palladium(0) active species has not been generated or has decomposed. 2. Poor Quality Reagents: Degradation of 4-cyanophenylboronic acid or the halopyridine. 3. Incorrect Base: The chosen base may be too weak or not soluble enough in the reaction mixture. 4. Insufficient Temperature: The reaction temperature may be too low for efficient transmetalation or reductive elimination. 5. Presence of Oxygen: Deactivation of the palladium catalyst by atmospheric oxygen. | 1. Use a pre-catalyst like Pd(PPh₃)₄ or ensure in-situ reduction of a Pd(II) source (e.g., Pd(OAc)₂) with a suitable phosphine ligand. Consider using more robust Buchwald or PEPPSI precatalysts.[1] 2. Check the purity of the starting materials. Boronic acids can degrade over time; consider using freshly opened or purified reagents. 3. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity. The base is crucial for activating the boronic acid for transmetalation.[2] 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Typical temperatures for Suzuki couplings range from 80-120°C. 5. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of Side Products | 1. Homocoupling: Formation of biphenyl-4,4'-dicarbonitrile (from 4-cyanophenylboronic acid) or bipyridine (from the halopyridine). 2. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom on the 4-cyanophenyl ring. 3. Hydrolysis of Nitrile: Conversion of the nitrile group to a carboxylic acid or amide under harsh basic conditions. | 1. This is often caused by slow transmetalation. Optimize the reaction temperature and ensure the base is effective. Using a higher ratio of the boronic acid to the halide can sometimes suppress halide homocoupling. 2. This can occur in the presence of water and base. Use anhydrous solvents and ensure the reaction is not heated for an excessively long time. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.[3] 3. Avoid excessively harsh basic conditions or prolonged reaction times at high temperatures. If hydrolysis is a significant issue, a milder base like KF might be effective.[2] |
| Difficult Purification | 1. Residual Palladium Catalyst: Contamination of the product with palladium residues. 2. Co-elution of Starting Materials/Side Products: Similar polarity of the product and impurities making chromatographic separation difficult. 3. Product is an oil or does not crystallize: Difficulty in isolating the final product as a solid. | 1. After the reaction, consider a workup with an aqueous solution of a scavenger resin or perform a filtration through Celite to remove the catalyst. 2. Optimize the solvent system for column chromatography. If separation is still difficult, recrystallization is a highly effective purification technique for solid products. 3. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system for recrystallization. Common solvents for recrystallization of biaryl compounds include ethanol, methanol, or mixtures of hexanes and ethyl acetate.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a pyridine derivative, typically 3-bromopyridine or 3-chloropyridine, with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base.
Q2: Which palladium catalyst is best for this reaction?
A2: The choice of catalyst can significantly impact the reaction outcome. A good starting point is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Alternatively, a combination of a Palladium(II) source like Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand from the Buchwald family (e.g., SPhos) can be highly effective, especially when using less reactive aryl chlorides.
Q3: What are the typical reaction conditions?
A3: Typical conditions involve heating the reactants with a palladium catalyst (0.5-5 mol%) and a base (2-3 equivalents) in a suitable solvent under an inert atmosphere. The table below summarizes common starting conditions.
| Parameter | Condition | Notes |
| Halopyridine | 3-Bromopyridine or 3-Chloropyridine | 3-Bromopyridine is generally more reactive than 3-chloropyridine. |
| Boronic Acid | 4-Cyanophenylboronic Acid | Use 1.1 to 1.5 equivalents relative to the halopyridine. |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Catalyst loading typically ranges from 0.5 to 5 mol%. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Use 2 to 3 equivalents. Carbonates are a good starting point. |
| Solvent | Dioxane, Toluene, or DMF/Water mixture | Solvents should be degassed prior to use. |
| Temperature | 80 - 120 °C | Monitor the reaction progress by TLC or GC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the key safety precautions for this reaction?
A5: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Many of the solvents used are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
3-Bromopyridine (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate [K₂CO₃] (2.5 eq), finely powdered
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromopyridine, 4-cyanophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 4:1 dioxane/water solvent mixture to the flask via a syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC until the starting material (3-bromopyridine) is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low-yield reactions.
References
Technical Support Center: Synthesis of 4-Nicotinoylbenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Nicotinoylbenzonitrile, a biaryl compound typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Flowchart
The following diagram outlines a general workflow for troubleshooting common issues encountered during the synthesis of this compound.
Technical Support Center: Purification of 4-Nicotinoylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nicotinoylbenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Given that a common synthetic route to this compound is the Suzuki-Miyaura coupling reaction, the most likely impurities include:
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Homocoupled byproducts: Biphenyl derivatives from the coupling of two 4-cyanophenylboronic acid molecules or bipyridine derivatives from the coupling of two pyridine molecules.
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Starting materials: Unreacted 4-substituted pyridine and 4-cyanophenylboronic acid or its derivatives.
-
Dehalogenated byproducts: Benzonitrile formed from the reduction of the aryl halide starting material.
-
Protonated boronic acid: 4-Cyanobenzene resulting from the protonation of the boronic acid.[1]
-
Solvent and catalyst residues: Residual palladium catalyst and solvents used in the reaction and workup.
Q2: Can this compound degrade during purification or storage?
A2: Yes, the nitrile group in this compound can be susceptible to hydrolysis under certain conditions. Both acidic and basic conditions can lead to the hydrolysis of the nitrile to a carboxylic acid (4-nicotinoylbenzoic acid).[2][3][4] It is crucial to use neutral conditions during workup and purification whenever possible and to store the compound in a dry environment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough to dissolve the compound. | Select a more polar solvent. For this compound, consider solvents like ethanol, isopropanol, or acetone. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization. | 1. Scratch the inside of the flask with a glass rod to induce crystallization. 2. Add a seed crystal of pure this compound. 3. Re-heat the solution and allow it to cool more slowly at room temperature, followed by cooling in an ice bath. 4. Try a different solvent system. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can sometimes promote better crystal formation. |
| Low recovery of purified product after recrystallization. | The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used. | 1. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. After filtration, wash the crystals with a minimal amount of cold solvent. |
| Product is still impure after recrystallization. | The impurities have similar solubility properties to the desired product in the chosen solvent. The crystals may have trapped impurities during formation. | 1. Perform a second recrystallization with a different solvent system. 2. Consider pre-purification by another method, such as column chromatography, to remove the bulk of the impurities before a final recrystallization step. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound from impurities. | The eluent system is not optimized. The column was not packed properly. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and ethyl acetate.[5] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound. 2. Ensure the column is packed uniformly without any air bubbles or cracks.[6] 3. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound may be strongly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. If the compound is very polar, a small amount of a more polar solvent like methanol can be added to the eluent. |
| The compound elutes too quickly with no separation. | The eluent is too polar. | 1. Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the stationary phase (which is slightly acidic). The sample was overloaded. | 1. Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. This is particularly useful for pyridine-containing compounds. 2. Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically a 20:1 to 100:1 ratio of stationary phase weight to sample weight).[7] |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[6]
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased (e.g., to 7:3 v/v) to elute the desired compound.
-
Fraction Collection: Collect the eluate in fractions using collection tubes.
-
Analysis: Monitor the separation by TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table is an example of how to present purification data for this compound. Actual values will vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Conditions |
| Recrystallization | 85 | 98 | 75 | Solvent: Ethanol/Water |
| Column Chromatography | 85 | >99 | 65 | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate Gradient |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical relationships in the purification of this compound.
References
- 1. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. Column_chromatography [chemeurope.com]
- 7. rroij.com [rroij.com]
4-Nicotinoylbenzonitrile stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nicotinoylbenzonitrile. The information provided is designed to help anticipate and resolve stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in solution?
A1: this compound possesses three key functional groups that can influence its stability in solution: a pyridine ring, a ketone, and a benzonitrile group. The primary stability concerns are hydrolysis and photodegradation.
-
Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an amide intermediate to form a carboxylic acid.[1] The presence of the ketone and the pyridine ring can also be affected by strong acidic or basic conditions.
-
Photodegradation: The pyridine and benzonitrile moieties contain aromatic rings, which can absorb UV light. This absorption of energy can lead to photochemical reactions and degradation of the molecule. It is crucial to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Q2: What are the likely degradation products of this compound?
A2: Based on the functional groups present, the following are potential degradation products:
-
4-Nicotinoylbenzoic acid: This is the product of the complete hydrolysis of the nitrile group.
-
4-Nicotinoylbenzamide: This is the intermediate product of nitrile hydrolysis.
-
Photodegradation products: The specific structures of photodegradation products are difficult to predict without experimental data. They could involve reactions on the pyridine or benzene rings, such as hydroxylation or ring opening.
Q3: In which solvents is this compound expected to be most stable?
A3: For short-term experiments, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are generally preferred. However, it is crucial to use high-purity, anhydrous solvents, as residual water can contribute to hydrolysis over time. For long-term storage, it is recommended to store the compound as a dry solid at low temperatures and protected from light. If a stock solution is necessary, prepare it in an anhydrous aprotic solvent, aliquot it into single-use vials, and store it at -20°C or -80°C.
Q4: Are there any known issues with using DMSO as a solvent for this compound?
A4: While DMSO is a common solvent for many organic compounds, it is important to be aware of potential issues. DMSO is hygroscopic and can absorb water from the atmosphere, which could lead to gradual hydrolysis of the nitrile group. Additionally, while generally considered inert, DMSO can participate in some chemical reactions, particularly at elevated temperatures or in the presence of certain catalysts. For sensitive experiments, it is advisable to use anhydrous DMSO and to prepare fresh solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time in solution. | Hydrolysis: The nitrile group is likely hydrolyzing to the carboxylic acid. | - Prepare fresh solutions for each experiment. - If storing solutions, use anhydrous aprotic solvents, aliquot, and store at ≤ -20°C. - Perform a stability study in your chosen solvent to determine the acceptable storage duration. |
| Appearance of new peaks in HPLC analysis of stored solutions. | Degradation: New peaks likely correspond to degradation products such as 4-nicotinoylbenzoic acid or 4-nicotinoylbenzamide. | - Conduct a forced degradation study to identify potential degradation products. - Develop and validate a stability-indicating HPLC method to separate and quantify the parent compound and its degradants. |
| Inconsistent experimental results between batches of solutions. | Inconsistent Solution Preparation or Storage: Variations in solvent purity, water content, or exposure to light can lead to different degradation rates. | - Standardize your solution preparation protocol. Use high-purity, anhydrous solvents. - Protect all solutions from light using amber vials or by wrapping containers in foil. - Ensure consistent storage conditions (temperature, light exposure). |
| Precipitation of the compound from solution. | Poor Solubility or Solvent Evaporation: The compound may have limited solubility in the chosen solvent, or solvent may have evaporated over time, increasing the concentration beyond its solubility limit. | - Verify the solubility of this compound in your chosen solvent. - Ensure containers are tightly sealed to prevent solvent evaporation. - If solubility is an issue, consider using a co-solvent system, but be mindful of potential compatibility and stability issues. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. This is a critical step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase of your analytical method.
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical technique (e.g., HPLC-UV).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify any new peaks that appear, which are potential degradation products.
-
Calculate the percentage degradation of this compound under each stress condition.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing and validating an HPLC method capable of separating this compound from its degradation products.
1. Method Development:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Start with a gradient such as: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
-
Detection: Use a UV detector. Determine the optimal wavelength for detection of both the parent compound and potential degradation products by running a UV scan (e.g., 200-400 nm). A wavelength around 254 nm is a common starting point.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank samples (mobile phase), a solution of this compound, and the stressed samples from the forced degradation study. The method is specific if it can resolve the parent peak from any degradation product peaks and from any peaks in the blank.
-
Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 5-150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain reliable under small variations.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products Observed | Retention Times of Major Degradants (min) |
| 0.1 M HCl, 60°C, 24h | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 0.1 M NaOH, 60°C, 24h | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 3% H₂O₂, RT, 24h | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 60°C, 24h | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Photolytic | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Table 2: Validation Parameters for the Stability-Indicating HPLC Method
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | [Insert experimental data] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | [Insert experimental data] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [Insert experimental data] |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | [Insert experimental data] |
| - Intermediate Precision | ≤ 2.0% | [Insert experimental data] |
| LOD (µg/mL) | Report value | [Insert experimental data] |
| LOQ (µg/mL) | Report value | [Insert experimental data] |
| Robustness | No significant impact on results. | [Insert experimental data] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Synthesis of 4-Nicotinoylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-nicotinoylbenzonitrile, with a focus on catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction involves the palladium-catalyzed coupling of a pyridine derivative with a benzonitrile derivative. The two primary approaches are:
-
Route A: Coupling of 3-pyridylboronic acid with 4-bromobenzonitrile.
-
Route B: Coupling of a nicotinoyl halide (e.g., 3-bromopyridine) with 4-cyanophenylboronic acid.
Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials.
Q2: Which palladium catalyst is best suited for this synthesis?
A2: Several palladium catalysts can be effective. The optimal choice depends on the specific reaction conditions and the nature of the substrates. Commonly used and effective catalysts include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and widely used catalyst for Suzuki couplings.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often provides good yields and is less sensitive to air and moisture.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) in combination with a phosphine ligand (e.g., SPhos, XPhos): These are highly active catalyst systems, particularly for challenging couplings.[4]
A catalyst screening is often recommended to determine the most effective catalyst for your specific setup.[5]
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Several parameters are crucial for maximizing the yield and purity of this compound:
-
Choice of Base: An appropriate base is essential for the activation of the boronic acid.[6] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent System: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, THF/water, and toluene/ethanol/water.[2][4]
-
Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures often range from 80°C to 110°C, depending on the solvent and catalyst used.[5]
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Ineffective Base: The chosen base may not be strong enough or may not be sufficiently soluble in the reaction mixture. 3. Protodeboronation of 3-pyridylboronic acid: Pyridylboronic acids can be unstable and undergo hydrolysis, especially at elevated temperatures.[7] 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh batch of catalyst or a pre-catalyst that is more air-stable. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. 2. Switch to a different base such as K₃PO₄ or Cs₂CO₃, which are often more effective. Ensure adequate stirring to promote mixing. 3. Use a boronic ester (e.g., pinacol ester) which is more stable.[8] Alternatively, use freshly prepared 3-pyridylboronic acid.[1] Adding a slight excess of the boronic acid can also compensate for some degradation. 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Use of a Pd(II) Pre-catalyst: If the reduction to the active Pd(0) species is inefficient, homocoupling can be favored.[7] | 1. Ensure the reaction mixture and headspace are thoroughly purged with an inert gas. Degas the solvents before use. 2. Use a Pd(0) catalyst directly, such as Pd(PPh₃)₄. If using a Pd(II) source, the addition of a reducing agent or ensuring the presence of a phosphine ligand that can be oxidized can facilitate the formation of the active catalyst. |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: Homocoupled products or residual starting materials may have similar polarities to the desired product. 2. Contamination with Palladium Residues: The final product may be contaminated with residual palladium, appearing as a dark solid. | 1. Optimize the reaction to minimize byproduct formation. For purification, try different solvent systems for column chromatography or consider recrystallization. 2. After the reaction, consider a workup step with a palladium scavenger. Filtration through a pad of Celite can also help remove some of the palladium black. |
| Inconsistent Yields | 1. Variability in Reagent Quality: The quality of the boronic acid, aryl halide, and catalyst can vary between batches. 2. Incomplete Reaction: The reaction may not have reached completion. | 1. Use reagents from a reliable source and store them appropriately. 3-Pyridylboronic acid, in particular, should be stored under inert gas and refrigerated. 2. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst. |
Catalyst and Condition Selection Data
The following table summarizes common catalysts, ligands, bases, and solvents used in Suzuki-Miyaura couplings for the synthesis of biaryl compounds, which can be adapted for the synthesis of this compound.
| Catalyst / Pre-catalyst | Ligand | Typical Base | Common Solvent System | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine (integral part of the complex) | K₂CO₃, Na₂CO₃ | Toluene/Ethanol/H₂O, Dioxane/H₂O | Good general-purpose catalyst, but can be sensitive to air. |
| Pd(dppf)Cl₂ | dppf (integral part of the complex) | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | More air-stable pre-catalyst, often effective for heteroaryl couplings. |
| Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Highly active catalyst system, good for challenging substrates and can sometimes be run at lower temperatures.[5] |
| Pd(OAc)₂ | P(t-Bu)₃, PCy₃ | K₃PO₄, KF | THF/H₂O, Toluene | Requires in-situ formation of the active Pd(0) species. Ligand choice is critical. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a general protocol that can be optimized for the synthesis of this compound.
Reactants:
-
3-Pyridylboronic acid (1.2 equivalents)
-
4-Bromobenzonitrile (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane and Water, 4:1 v/v)
Procedure:
-
To a dried reaction flask, add 4-bromobenzonitrile, 3-pyridylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Analytical Methods for Monitoring 4-Nicotinoylbenzonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 4-Nicotinoylbenzonitrile.
I. Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound reactions by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silanol groups: The basic nitrogen on the pyridine ring of this compound can interact with acidic silanol groups on the silica-based column packing.[1] | - Use a mobile phase with a low pH (e.g., add 0.1% trifluoroacetic acid or formic acid) to protonate the pyridine nitrogen and reduce secondary interactions.[1] - Employ an end-capped column or a column with a different stationary phase (e.g., biphenyl) to minimize silanol interactions. - Add a small amount of a competing base, like triethylamine, to the mobile phase to block active sites on the column. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute the sample. - Reduce the injection volume. | |
| Column Contamination/Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites. | - Flush the column with a strong solvent. - Replace the column if flushing does not resolve the issue. | |
| Poor Resolution/Peak Overlap | Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating reactants, products, and byproducts.[2] | - Adjust the mobile phase composition (e.g., the ratio of organic solvent to water).[2] - Switch to a different organic solvent (e.g., from acetonitrile to methanol or vice versa) to alter selectivity. - Implement a gradient elution method. |
| Incorrect Column Choice: The column stationary phase may not provide sufficient selectivity. | - Try a column with a different stationary phase, such as a phenyl-hexyl or biphenyl column, which can offer different selectivity for aromatic compounds.[2] | |
| Inconsistent Retention Times | Fluctuations in Temperature: Changes in column temperature can affect retention times. | - Use a column oven to maintain a consistent temperature. |
| Mobile Phase Composition Changes: Evaporation of the more volatile solvent component or improper mixing can alter the mobile phase composition over time. | - Prepare fresh mobile phase daily. - Ensure the mobile phase is well-mixed and degassed. | |
| Pump Issues: Inconsistent flow rate from the pump. | - Check for leaks in the pump and fittings. - Purge the pump to remove air bubbles. | |
| High Backpressure | Blockage in the System: Frit blockage, column contamination, or precipitation of sample/buffer. | - Filter all samples and mobile phases before use. - Backflush the column (if recommended by the manufacturer). - Check for blockages in the tubing and injector. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause | Solution |
| No Peak or Very Small Peak for this compound | Thermal Instability: this compound may be degrading in the hot GC inlet. | - Lower the inlet temperature. - Use a splitless injection to minimize the time the analyte spends in the inlet. |
| Poor Volatility: The compound may not be volatile enough for GC analysis under the current conditions. | - Increase the column oven temperature program. - Consider derivatization to a more volatile compound, although this adds a step to the sample preparation. | |
| Peak Tailing | Active Sites in the Inlet or Column: Similar to HPLC, active sites can cause tailing of polar or basic compounds. | - Use a deactivated inlet liner. - Condition the column according to the manufacturer's instructions. - Perform a silylation of the liner to deactivate it. |
| Column Bleed: Degradation of the column's stationary phase at high temperatures. | - Use a column with a higher temperature limit. - Lower the final oven temperature if possible. | |
| Ghost Peaks | Carryover from Previous Injections: Residual sample remaining in the syringe or inlet. | - Implement a thorough syringe and inlet wash protocol between injections. - Perform a bake-out of the inlet and column. |
| Septum Bleed: Degradation of the inlet septum. | - Use a high-quality, low-bleed septum. - Replace the septum regularly. | |
| Irreproducible Results | Inconsistent Injection Volume: Manual injections can be a source of variability. | - Use an autosampler for precise and repeatable injections. |
| Leaks in the System: A leak in the gas lines or fittings can affect carrier gas flow and pressure. | - Perform a leak check of the GC system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Solution |
| Broad Peaks | Presence of Paramagnetic Species: Traces of paramagnetic metals (e.g., from the catalyst) can cause significant line broadening. | - Filter the reaction aliquot through a small plug of silica gel or celite before preparing the NMR sample. |
| Sample Viscosity: A highly concentrated or viscous sample can lead to broader peaks. | - Dilute the sample. | |
| Poor Shimming: An inhomogeneous magnetic field across the sample. | - Re-shim the spectrometer for the specific sample. | |
| Difficulty in Quantitation | Peak Overlap: Signals from reactants, products, and solvent may overlap, making accurate integration difficult. | - Choose non-overlapping peaks for each species for integration. - Use a higher field NMR spectrometer for better signal dispersion. - Consider using 19F NMR if a fluorine-containing reagent is used, as it often provides a cleaner spectrum.[3] |
| Incomplete Relaxation: If the delay between scans is too short, signals may not fully relax, leading to inaccurate integrals. | - Increase the relaxation delay (d1) in the acquisition parameters. | |
| Reaction Appears Stalled (No Change in Spectra) | Reaction is Very Slow: The reaction may not have progressed significantly between measurements. | - Increase the time between acquiring spectra. |
| Precipitation of Reactants or Catalyst: If a key component precipitates out of solution, the reaction will stop. | - Check the reaction mixture for any solids. - Consider a different solvent system if solubility is an issue. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to monitor the progress of a this compound synthesis, for instance, via a Suzuki coupling reaction?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is often the most practical and widely used method for monitoring Suzuki coupling reactions.[4] It allows for the simultaneous quantification of reactants, the product, and major byproducts. Gas Chromatography (GC) can also be used if the reactants and products are sufficiently volatile and thermally stable. For more detailed mechanistic studies or when real-time monitoring is desired, in-situ NMR spectroscopy can be a powerful tool.[3]
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
A2: The most definitive way is to use a mass spectrometric detector (LC-MS or GC-MS). The mass spectrum will show the molecular ion of this compound, which can be compared to the expected mass. Alternatively, you can run an authentic standard of this compound to confirm the retention time.
Q3: My HPLC baseline is noisy. What are the common causes and how can I fix it?
A3: A noisy baseline in HPLC can be caused by several factors:
-
Air bubbles in the system: Degas the mobile phase thoroughly and purge the pump.
-
Contaminated mobile phase or detector flow cell: Use high-purity solvents and flush the flow cell.
-
Leaks in the system: Check all fittings for any signs of leakage.
-
Deteriorating lamp: The UV detector lamp may be nearing the end of its life and require replacement.
Q4: What are the expected byproducts in a Suzuki coupling reaction to synthesize this compound?
A4: Common byproducts in Suzuki coupling reactions include:
-
Homocoupling of the boronic acid: This results in the formation of 4,4'-dicyanobiphenyl. This is more likely to occur in the presence of oxygen.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to the formation of benzonitrile.
-
Homocoupling of the halide: This would result in the formation of a bipyridine derivative.
These byproducts should be monitored alongside the consumption of starting materials and the formation of the desired product.
Q5: Can I use NMR to determine the yield of my this compound reaction?
A5: Yes, quantitative NMR (qNMR) can be used to determine the reaction yield. This is done by adding a known amount of an internal standard with a distinct, non-overlapping peak to the reaction mixture. By comparing the integral of a product peak to the integral of the internal standard's peak, the amount of product formed can be calculated.
III. Experimental Protocols
HPLC Method for Monitoring this compound Formation
This protocol is a representative method for monitoring the progress of a Suzuki coupling reaction between 4-chloropyridine and 4-cyanophenylboronic acid.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 30% B, hold for 2 minutes.
-
Increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
GC-MS Method for Analysis of this compound
This method is suitable for the final product analysis and can be adapted for reaction monitoring if all components are sufficiently volatile.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split 10:1 for concentrated samples)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or the final product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample if necessary.
-
NMR Spectroscopy for Reaction Monitoring
This protocol describes the general procedure for monitoring the reaction progress using ¹H NMR.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Solvent:
-
Use a deuterated solvent that is compatible with the reaction conditions (e.g., DMSO-d6, CDCl3).
-
-
Procedure:
-
At desired time intervals, take a small sample from the reaction mixture.
-
If the reaction contains a palladium catalyst, filter the sample through a small plug of celite or silica gel in a Pasteur pipette to remove paramagnetic species that can broaden the NMR signals.
-
Dissolve the filtered aliquot in the appropriate deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum and integrate key non-overlapping peaks corresponding to the starting materials and the product to determine their relative ratios.
-
IV. Quantitative Data
The following tables provide representative, illustrative data for the analysis of a this compound synthesis. Actual values will vary depending on the specific experimental conditions.
Table 1: Representative HPLC Retention Times
| Compound | Retention Time (min) |
| 4-Chloropyridine | 3.5 |
| 4-Cyanophenylboronic acid | 5.2 |
| This compound | 8.7 |
| 4,4'-Dicyanobiphenyl (Homocoupling byproduct) | 10.1 |
Table 2: Representative GC-MS Data
| Compound | Retention Time (min) | Key m/z values |
| Benzonitrile | 6.2 | 103, 76 |
| 4-Chloropyridine | 7.1 | 113, 78 |
| This compound | 12.5 | 180, 153, 127 |
Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| 4-Chloropyridine | H-2, H-6 | ~8.6 | d |
| H-3, H-5 | ~7.4 | d | |
| 4-Cyanophenylboronic acid | H-2, H-6 | ~8.1 | d |
| H-3, H-5 | ~7.8 | d | |
| This compound | H-2', H-6' (Pyridine) | ~8.9 | d |
| H-3', H-5' (Pyridine) | ~7.8 | d | |
| H-2, H-6 (Benzonitrile) | ~7.9 | d | |
| H-3, H-5 (Benzonitrile) | ~7.7 | d |
V. Visualizations
Caption: Experimental workflow for monitoring a this compound reaction.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
Validation & Comparative
Comparison of 4-Nicotinoylbenzonitrile synthesis methods
A comprehensive comparison of synthetic methodologies for 4-nicotinoylbenzonitrile is presented for researchers, scientists, and drug development professionals. This guide critically evaluates plausible synthetic routes, providing a basis for method selection in a laboratory and industrial setting.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties derived from the electron-withdrawing nitrile group and the polar nicotinoyl moiety. The efficient synthesis of this molecule is crucial for its application in research and development. This guide compares two primary plausible synthetic strategies: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.
Methodology Comparison
A direct comparison of the two most probable synthetic routes is detailed below. While specific experimental data for the synthesis of this compound is not widely published, this comparison is based on established principles of these reaction types for analogous compounds.
| Parameter | Friedel-Crafts Acylation | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | Benzonitrile, Nicotinoyl chloride | 4-Halobenzonitrile (e.g., 4-bromobenzonitrile), Organometallic nicotinoyl reagent OR Nicotinonitrile, 4-Halobenzoyl chloride |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |
| Reaction Conditions | Anhydrous, often harsh (strong acid) | Milder, often requires inert atmosphere |
| Potential Yield | Variable, can be high | Generally good to excellent |
| Key Challenges | Potential for side reactions (e.g., polysubstitution), deactivation of the aromatic ring by the nitrile group, catalyst deactivation by the pyridine nitrogen. | Catalyst cost and sensitivity, ligand selection, synthesis of organometallic reagents. |
| Advantages | Inexpensive starting materials and catalysts. | High functional group tolerance, high selectivity. |
Experimental Protocols
Method 1: Friedel-Crafts Acylation
This method involves the electrophilic acylation of benzonitrile with nicotinoyl chloride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Detailed Protocol (Hypothetical):
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, a solution of nicotinoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise.
-
A solution of benzonitrile (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)
This approach involves the coupling of a nicotinoyl precursor with a benzonitrile precursor using a palladium catalyst. A likely route is the reaction of a nicotinoylboronic acid or ester with 4-halobenzonitrile.
Reaction Scheme:
Detailed Protocol (Hypothetical):
-
A reaction vessel is charged with 4-bromobenzonitrile (1.0 equivalent), nicotinoylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent mixture (e.g., toluene/ethanol/water) is added, and the reaction mixture is heated to reflux for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
The logical workflows for the two primary synthetic methods are illustrated below.
Caption: Friedel-Crafts Acylation Workflow.
Caption: Palladium-Catalyzed Cross-Coupling Workflow.
Conclusion
The choice between Friedel-Crafts acylation and palladium-catalyzed cross-coupling for the synthesis of this compound will depend on several factors.
-
For large-scale synthesis where cost is a primary driver , Friedel-Crafts acylation may be preferable due to the lower cost of reagents. However, significant process optimization would be required to overcome the challenges of regioselectivity and potential side reactions.
-
For laboratory-scale synthesis and in the context of medicinal chemistry where functional group tolerance and high purity are paramount , palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are likely the superior choice. Despite the higher initial cost of the catalyst, these methods generally offer higher yields, cleaner reactions, and a broader substrate scope.
Further research and publication of specific experimental results for the synthesis of this compound would be beneficial for a more definitive comparison.
A Comparative Analysis of the Biological Activity of 4-Nicotinoylbenzonitrile and Other Nicotinoyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of nicotinoyl compounds, with a focus on contrasting the potential activities of 4-Nicotinoylbenzonitrile against other well-documented derivatives. While specific experimental data on this compound is limited in publicly available research, this guide synthesizes findings on structurally related nicotinoyl compounds to provide a predictive comparison of its potential biological profile. The information herein is intended to support further research and drug development efforts in this chemical class.
Nicotinoyl compounds, characterized by a pyridine-3-carbonyl scaffold, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities are largely influenced by the nature and position of substituents on both the pyridine and the attached phenyl ring. This guide explores key biological activities associated with this class of compounds, including antifungal, anti-inflammatory, and enzyme inhibitory effects.
Antifungal Activity
Nicotinamide and its derivatives have emerged as a promising class of antifungal agents. Their mechanism of action often involves the disruption of fungal cell wall integrity or the inhibition of crucial enzymes like succinate dehydrogenase (SDH).
A study on nicotinamide derivatives as succinate dehydrogenase inhibitors revealed that the substitution pattern on the aniline ring is critical for antifungal activity. For instance, compound 3a-17 (N-(3-chloro-4-(methylthio)phenyl)-2-(trifluoromethyl)nicotinamide) exhibited potent activity against Rhizoctonia solani and Sclerotinia sclerotiorum with IC50 values of 15.8 µM and 20.3 µM, respectively[1]. Another series of nicotinamide derivatives were found to be potent antifungal agents by disrupting the cell wall of Candida albicans[2]. Compound 16g from this series showed a minimal inhibitory concentration (MIC) of 0.25 µg/mL against C. albicans SC5314[2].
While no direct antifungal data for this compound is available, the presence of the electron-withdrawing nitrile group on the benzoyl moiety suggests it may influence the electronic properties of the molecule and, consequently, its interaction with biological targets.
Table 1: Comparative Antifungal Activity of Nicotinoyl Compounds
| Compound | Target Organism | IC50 / MIC | Reference |
| 3a-17 | Rhizoctonia solani | 15.8 µM | [1] |
| Sclerotinia sclerotiorum | 20.3 µM | [1] | |
| 16g | Candida albicans SC5314 | 0.25 µg/mL | [2] |
| Nicotinamide | Candida albicans SC5314 | 20 mM (MIC50) | [3] |
The antifungal activity of the compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.
-
Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Caption: Workflow for Antifungal Susceptibility Testing.
Anti-inflammatory Activity
Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. The proposed mechanism often involves the modulation of pro-inflammatory cytokine production.
Several studies have synthesized and evaluated nicotinic acid derivatives for their anti-inflammatory activity. For instance, a series of 2-substituted phenyl derivatives of nicotinic acid demonstrated significant analgesic and anti-inflammatory activities[4][5]. Another study reported that certain nicotinic acid derivatives exhibited potent inhibition of nitrite, a marker of inflammation, in LPS-stimulated RAW 264.7 macrophage cells[6]. Niacin has also been shown to reduce levels of C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α)[7]. The anti-atherosclerotic effect of niacin is also partly attributed to its ability to decrease the production of pro-inflammatory cytokines in macrophages[8].
The anti-inflammatory potential of this compound remains to be elucidated, but its structural similarity to other anti-inflammatory nicotinoyl compounds suggests it could be a candidate for investigation in this area.
Table 2: Comparative Anti-inflammatory Activity of Nicotinoyl Compounds
| Compound/Drug | Assay | Effect | Reference |
| Nicotinic Acid Derivatives | Carrageenan-induced paw edema | Analgesic & Anti-inflammatory | [4][5] |
| Nicotinic Acid Derivatives (4d, 4f, 4g, 4h, 5b) | Nitrite inhibition in RAW 264.7 cells | Potent inhibition | [6] |
| Niacin | Human studies | Reduction in CRP and TNF-α | [7] |
| Niacin | Murine macrophages | Decreased IL-6, IL-1β, and TNF-α | [8] |
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The amount of nitrite in the culture supernatant, an indicator of nitric oxide production, is measured using the Griess reagent.
-
Data Analysis: The percentage of nitrite inhibition by the test compounds is calculated relative to the LPS-stimulated control.
Caption: LPS-induced pro-inflammatory signaling pathway.
Enzyme Inhibitory and Anticancer Activity
The nicotinoyl scaffold is present in several molecules designed as enzyme inhibitors, particularly kinase inhibitors, for cancer therapy. The nitrile group, as present in this compound, is a common pharmacophore in enzyme inhibitors.
One study detailed the synthesis of nicotinic acid-based compounds with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis and cancer[9]. Compound 5c from this study demonstrated potent VEGFR-2 inhibition with an IC50 of 0.068 µM and exhibited significant cytotoxic potential against HCT-15 and PC-3 tumor cell lines[9]. Other nicotinonitrile derivatives have also been synthesized and screened for their anticancer activity[10][11][12].
Given the prevalence of the nicotinoyl and benzonitrile moieties in known enzyme inhibitors, this compound represents a compound of interest for screening against various enzymatic targets, particularly kinases involved in cancer signaling pathways.
Table 3: Comparative Enzyme Inhibitory and Anticancer Activity of Nicotinoyl Compounds
| Compound | Target/Cell Line | IC50 | Reference |
| 5c | VEGFR-2 | 0.068 µM | [9] |
| HCT-15 (colon cancer) | Not specified | [9] | |
| PC-3 (prostate cancer) | Not specified | [9] | |
| PIM-1 Kinase Inhibitors (13a, 14a) | PIM-1 Kinase | Potent inhibition | [13] |
-
Reagents: Purified kinase, substrate (peptide or protein), ATP, and test compounds.
-
Assay Plate Preparation: Test compounds are serially diluted in an appropriate buffer in a 96- or 384-well plate.
-
Enzyme Reaction: The kinase and its substrate are added to the wells, and the reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.
Caption: General workflow for a kinase inhibition assay.
Conclusion
The nicotinoyl scaffold is a versatile platform for the development of compounds with a wide range of biological activities. While direct experimental data for this compound is scarce, the analysis of structurally related nicotinoyl compounds provides a strong rationale for investigating its potential as an antifungal, anti-inflammatory, or enzyme inhibitory agent. The presence of the benzonitrile moiety is of particular interest, as this group is a known pharmacophore in various bioactive molecules. Further synthesis and biological evaluation of this compound are warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of Nicotinamide Against Candida albicans [frontiersin.org]
- 4. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect [opencardiovascularmedicinejournal.com]
- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation | Semantic Scholar [semanticscholar.org]
- 13. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Nicotinoylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of a compound's reactivity, biological activity, and physical properties. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure elucidation, a comprehensive structural validation relies on a suite of complementary analytical techniques. This guide provides a comparative overview of the structural validation of a novel small molecule, exemplified by 4-Nicotinoylbenzonitrile, highlighting the synergistic power of X-ray crystallography alongside other key analytical methods.
Performance Comparison: X-ray Crystallography vs. Other Techniques
The unequivocal determination of a molecule's atomic arrangement in the crystalline state is the principal advantage of single-crystal X-ray diffraction. However, a multi-faceted approach employing spectroscopic methods provides a more complete picture of the molecule's identity and behavior in different states.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry. | Unambiguous structural determination; provides detailed geometric parameters. | Requires a suitable single crystal; structure may differ from solution or amorphous states. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY). | Provides structural information in solution; essential for confirming the molecular skeleton. | Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Rapid and non-destructive; excellent for identifying key chemical bonds. | Provides limited information on the overall molecular framework; spectra can be complex. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the elemental composition. | High sensitivity; provides the molecular formula with high accuracy (HRMS). | Does not provide information on the 3D arrangement of atoms. |
Experimental Data for Structural Validation
The following tables summarize hypothetical, yet representative, quantitative data for the structural validation of this compound.
Table 1: Crystallographic Data for this compound
Data presented here is representative of a small organic molecule and is adapted from the crystallographic data of a similar compound, 3-Nitrobenzonitrile, for illustrative purposes.
| Parameter | Value |
| Empirical Formula | C₁₂H₇N₂O |
| Formula Weight | 195.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.583(2) |
| b (Å) | 12.451(4) |
| c (Å) | 9.876(3) |
| β (°) | 109.54(1) |
| Volume (ų) | 879.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.473 |
| R-factor (%) | 4.2 |
| Goodness-of-fit | 1.05 |
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.21 (d, 1H), 8.85 (dd, 1H), 8.20 (dt, 1H), 7.95 (d, 2H), 7.80 (d, 2H), 7.55 (dd, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 191.5, 153.8, 150.2, 138.1, 133.0, 132.5, 130.4, 124.0, 118.2, 112.9 |
| FTIR (ATR, cm⁻¹) | 3065 (Ar C-H), 2230 (C≡N), 1670 (C=O), 1585, 1475 (Ar C=C) |
| HRMS (ESI) | m/z calculated for C₁₂H₇N₂O [M+H]⁺: 196.0609, Found: 196.0611 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is mounted on a goniometer head. Data is collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD detector. The crystal is kept at a constant temperature (e.g., 100 K) during data collection. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
NMR Spectroscopy
A sample of this compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FTIR Spectroscopy
The infrared spectrum is recorded on an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the crystalline sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)
The high-resolution mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., acetonitrile) and infused into the ion source. The exact mass is used to confirm the elemental composition of the molecule.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a new chemical entity.
Caption: Structural validation workflow.
This comprehensive approach, integrating the definitive structural data from X-ray crystallography with spectroscopic confirmation, provides a robust and reliable validation of the molecular structure of this compound, a critical step in its further development and application.
Comparative analysis of 4-Nicotinoylbenzonitrile derivatives
A Comparative Analysis of Nicotinonitrile Derivatives as Potential Anticancer Agents
This guide provides a comparative analysis of two series of recently developed nicotinonitrile derivatives, focusing on their anticancer properties. The comparison is based on experimental data from two key studies that highlight the synthesis and biological evaluation of these compounds. We will delve into their cytotoxic activity against various cancer cell lines, their mechanism of action through enzyme inhibition and apoptosis induction, and the experimental protocols used to determine their efficacy.
Quantitative Analysis of Anticancer Activity
The anticancer potential of two distinct series of nicotinonitrile derivatives has been evaluated, revealing promising candidates for further drug development. The first series, described in "Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative," includes compounds evaluated for their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, as well as their ability to inhibit the urokinase plasminogen activator (uPA).[1] The second series, from "Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase," was assessed for cytotoxicity against MCF-7 and HCT-116 (colon cancer) cell lines and for their inhibitory effects on tyrosine kinase (TK).[2]
Below is a summary of the most potent compounds from these studies.
Table 1: Cytotoxicity of Selected N-Nicotinonitrile Derivatives [1]
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 11 | 7.8 ± 0.6 | 9.2 ± 0.8 |
| 12 | 9.5 ± 0.9 | 11.4 ± 1.1 |
| Doxorubicin | 5.6 ± 0.5 | 6.8 ± 0.6 |
Table 2: Cytotoxicity and Tyrosine Kinase Inhibition of Nicotinonitrile Derivatives with Imino Moieties [2]
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Tyrosine Kinase Inhibition IC₅₀ (nM) |
| 5g | ~1-3 | ~1-3 | 352 |
| 7i | ~1-3 | ~1-3 | - |
| 8 | ~1-3 | ~1-3 | 311 |
| 9 | ~1-3 | ~1-3 | - |
| 5-Fluorouracil | ~5 | ~5 | - |
Mechanism of Action: Enzyme Inhibition and Apoptosis
The anticancer activity of these nicotinonitrile derivatives is attributed to their ability to interfere with key biological pathways involved in cancer progression.
Compounds 11 and 12 from the first series demonstrated promising anticancer activity, which was comparable to the standard anticancer drug doxorubicin, and were also found to inhibit the expression of urokinase plasminogen activator (uPA).[1] uPA is a serine protease that is overexpressed in many cancers and plays a crucial role in tumor invasion and metastasis.
The second series of derivatives, particularly compounds 5g and 8 , exhibited potent anticancer effects by inhibiting tyrosine kinase (TK) with IC₅₀ values of 352 nM and 311 nM, respectively.[2] Tyrosine kinases are critical enzymes in signaling pathways that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. Furthermore, these derivatives were shown to induce apoptosis, as evidenced by a significant increase in the levels of caspases 9 and 3 in colon cancer cells.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these nicotinonitrile derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7]
-
Cell Plating: Cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 16-48 hours).[4]
-
MTT Addition: After incubation, a solution of MTT (typically 5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 490 nm[4] or 570-590 nm.[7] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Urokinase Plasminogen Activator (uPA) Activity Assay
This assay quantifies the enzymatic activity of uPA, which is its ability to convert plasminogen to plasmin.[8][9][10]
-
Sample Preparation: Cell lysates or supernatants containing uPA are prepared.
-
Reaction Initiation: The sample is incubated with a specific uPA substrate and plasminogen in a 96-well plate.[9]
-
Chromogenic Detection: The activated plasmin cleaves a chromogenic substrate, releasing a colored product (e.g., para-nitroaniline), which can be measured spectrophotometrically at 405 nm.[8][9]
-
Activity Calculation: The change in absorbance over time is directly proportional to the uPA activity in the sample.[8]
Tyrosine Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of tyrosine kinases.[11][12][13]
-
Reaction Setup: The tyrosine kinase enzyme, a specific substrate (e.g., a synthetic peptide), and the test inhibitor are combined in a reaction buffer.[11]
-
Initiation of Phosphorylation: The kinase reaction is initiated by the addition of ATP.[11]
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as fluorescence polarization, where a fluorescently labeled phosphopeptide tracer competes with the product for binding to a phosphotyrosine-specific antibody.[11]
-
Inhibition Calculation: The decrease in phosphorylation in the presence of the inhibitor compared to a control is used to determine the IC₅₀ value.
Caspase-3 and Caspase-9 Activity Assay
These assays measure the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in apoptosis.[14][15][16][17][18]
-
Cell Lysis: Cells treated with the test compounds are lysed to release intracellular contents, including caspases.[18]
-
Substrate Addition: The cell lysate is incubated with a specific fluorogenic or chromogenic substrate for either caspase-3 (e.g., DEVD-pNA) or caspase-9 (e.g., LEHD-pNA).[17][18]
-
Signal Detection: Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule. The signal is measured using a fluorometer or spectrophotometer.[14]
-
Activity Determination: The increase in signal intensity is proportional to the caspase activity in the sample.
Visualizing Pathways and Workflows
The following diagrams illustrate the apoptotic signaling pathway initiated by the nicotinonitrile derivatives and a general workflow for evaluating their anticancer activity.
Caption: Apoptotic signaling pathway induced by nicotinonitrile derivatives.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. uPA Activity Assay Kit | ECM600 [merckmillipore.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mpbio.com [mpbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Efficacy of 4-Nicotinoylbenzonitrile and its Analogs in Biological Assays: A Comparative Guide
Nicotinonitrile and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide summarizes key findings from preclinical studies on the efficacy of various nicotinonitrile and nicotinic acid analogs, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Recent research has highlighted the potential of nicotinic acid derivatives as potent anticancer agents. One study focused on the design and synthesis of novel nicotinic acid-based compounds with selective inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy.
Quantitative Data: In Vitro Cytotoxicity and Kinase Inhibition
The following table summarizes the in vitro cytotoxic activity of a promising nicotinic acid derivative, compound 5c, against various human cancer cell lines, along with its inhibitory activity against VEGFR-2. The performance is compared with the standard anticancer drugs, Doxorubicin and Sorafenib.[1]
| Compound | HCT-15 (Colon) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | CF-295 (Glioblastoma) IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| Compound 5c | 0.04 | 0.09 | 0.12 | 0.068 |
| Doxorubicin | 0.08 | 0.15 | Not Reported | Not Applicable |
| Sorafenib | 0.07 | Not Reported | Not Reported | Not Reported |
Experimental Protocol: VEGFR-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against VEGFR-2 was determined using an in vitro enzyme-linked immunosorbent assay (ELISA). The protocol involved the following key steps:
-
Plate Coating: 96-well plates were coated with a poly (Glu, Tyr) 4:1 substrate and incubated overnight.
-
Compound Addition: The test compounds, dissolved in DMSO, were added to the wells at various concentrations.
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme was added to each well.
-
ATP Initiation: The kinase reaction was initiated by the addition of ATP.
-
Incubation: The plates were incubated for a specified period to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate was quantified using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) and a suitable HRP substrate. The resulting colorimetric signal was measured using a plate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Activity
Nicotinamide derivatives have also been explored for their potential as antimicrobial agents. A study investigating newly synthesized nicotinamides demonstrated their efficacy against a panel of pathogenic bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the minimum inhibitory concentration (MIC) values for selected nicotinamide compounds (NC 3, NC 5, and NC 7) against various microorganisms.[2]
| Compound | S. aureus MIC (mM) | E. faecalis MIC (mM) | P. aeruginosa MIC (mM) | K. pneumoniae MIC (mM) | C. albicans MIC (mM) |
| NC 3 | > 1 | > 1 | 0.016 | 0.016 | > 1 |
| NC 5 | 0.03 | > 1 | > 1 | > 1 | > 1 |
| NC 7 | 0.008 | 0.016 | 0.008 | 0.016 | 1 |
Experimental Protocol: Broth Microdilution Method
The antimicrobial activity of the nicotinamide derivatives was evaluated using the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The general procedure is as follows:
-
Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Visualizing Biological Processes
To better understand the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: A hypothetical signaling pathway illustrating the inhibition of a receptor tyrosine kinase.
References
A Comparative Guide to In Vitro and In Vivo Studies of Novel Nicotinamide Derivatives as VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel nicotinamide derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in cancer progression. The following sections detail their in vitro and in vivo performance, supported by experimental data and methodologies, to inform further research and development in this area.
In Vitro and In Vivo Performance of Nicotinamide Analogs
A series of novel nicotinamide derivatives were synthesized and evaluated for their potential as anti-cancer agents by targeting VEGFR-2. The compounds demonstrated significant anti-proliferative activities against human cancer cell lines and potent inhibition of the VEGFR-2 kinase.
Quantitative Data Summary
The following table summarizes the key in vitro data for the most promising nicotinamide derivatives.
| Compound | HCT-116 IC50 (µM)[1] | HepG2 IC50 (µM)[1] | VEGFR-2 IC50 (nM)[1] |
| 8 | 5.4 | 7.1 | 77.02 |
| Sorafenib | 3.9 | 5.8 | 90.00 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
Compound 8 emerged as a particularly potent derivative, exhibiting IC50 values against the HCT-116 and HepG2 cancer cell lines comparable to the established drug Sorafenib.[1] Notably, it demonstrated superior inhibitory activity against VEGFR-2.[1]
Further in vitro studies revealed that compound 8 induced apoptosis in HCT-116 cells, with a 6.5-fold increase in total apoptosis compared to the control group, and arrested the cell cycle at the G0–G1 phase.[1]
While specific in vivo quantitative data from animal models for this exact set of analogs is not detailed in the provided search results, the research indicates that these promising in vitro results warrant further in vivo investigation.[1] The safety profile of the synthesized compounds was assessed in vitro using Vero cell lines, a non-cancerous model, where they showed significantly higher IC50 values (ranging from 85.24 to 127.91 µM), suggesting a favorable preliminary safety window.[1]
Experimental Protocols
In Vitro Anti-proliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (HCT-116 and HepG2) and non-cancerous Vero cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the nicotinamide derivatives and incubated for 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1]
VEGFR-2 Kinase Inhibition Assay
-
Assay Principle: The assay was performed using an ELISA-based method to measure the inhibition of VEGFR-2 kinase activity.
-
Procedure: The specific details of the kinase assay kit used were not provided in the search results, but it typically involves incubating the VEGFR-2 enzyme with the test compounds and ATP in a plate pre-coated with a substrate.
-
Detection: The amount of phosphorylated substrate is then quantified using a specific antibody and a colorimetric or chemiluminescent substrate.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the compound concentrations.[1]
Cell Cycle Analysis
-
Cell Treatment: HCT-116 cells were treated with the IC50 concentration of compound 8 for 48 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at 4°C.
-
Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: HCT-116 cells were treated with the IC50 concentration of compound 8 for 48 hours.
-
Staining: Cells were harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Visualizations
Signaling Pathway of VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and the inhibitory action of nicotinamide analogs.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of nicotinamide analogs.
References
A Guide to Assessing Cross-Reactivity of Novel Ligands with Nicotinic Acetylcholine Receptors and Other Receptor Systems
For the attention of: Researchers, scientists, and drug development professionals.
Initial investigations for the receptor binding profile and cross-reactivity of 4-Nicotinoylbenzonitrile did not yield specific experimental data in the public domain. This guide, therefore, provides a broader framework for assessing the cross-reactivity of novel chemical entities, using nicotinic acetylcholine receptors (nAChRs) as a primary example. The principles and methodologies described herein are widely applicable in pharmacology and drug discovery for characterizing the selectivity of any new ligand.
Comparative Analysis of Ligand-Receptor Interactions
A critical step in drug development is to determine the selectivity of a lead compound. High selectivity for the intended target minimizes the risk of off-target effects and associated toxicities. The following table provides an example of how to present quantitative data on the binding affinity and functional potency of well-characterized nicotinic ligands, such as Nicotine and Varenicline, across various nAChR subtypes and other receptors. This format allows for a clear comparison of a novel compound's profile against established benchmarks.
Table 1: Example Binding Affinities and Functional Potencies of Nicotinic Ligands
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy (% of Acetylcholine) |
| Nicotine | α4β2 | 1[1] | 5.42 | 100% (Full Agonist) |
| α6β2 | ~2.5 | 0.19 | 100% (Full Agonist) | |
| α7 | - | - | Full Agonist | |
| α3β4 | - | - | Agonist | |
| α9α10 | Antagonist activity noted[1] | - | Antagonist | |
| Varenicline | α4β2 | 0.06 - 0.14[2][3] | 0.086 | 45% (Partial Agonist)[4] |
| α6β2 | 0.12[3] | 0.007 | 49% (Partial Agonist)[3] | |
| α7 | 322[2] | - | Full Agonist[5][6] | |
| α3β4 | Binds[5] | - | - | |
| 5-HT3 | 350[5] | - | - |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of functional potency; a lower EC50 indicates higher potency. Efficacy refers to the maximal response a ligand can produce. Data is compiled from multiple sources and experimental conditions may vary.
Key Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's selectivity profile relies on a suite of standardized in vitro assays. These can be broadly categorized into binding assays, which measure the physical interaction between a ligand and a receptor, and functional assays, which quantify the biological response triggered by this interaction.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to a receptor. They are fundamental for determining binding affinity (Kd) and for screening compounds for their ability to displace a known radioligand (competitive binding).
-
Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A high-affinity radioligand specific for the receptor (e.g., [3H]-Epibatidine or [125I]-α-CtxMII for nAChRs).[3]
-
Test compound (unlabeled).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol (Competitive Binding):
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes while the unbound ligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator.
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound.
-
Method 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for ion channels):
-
System: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired receptor (e.g., α4 and β2 for the α4β2 nAChR).
-
Protocol:
-
After allowing for receptor expression (2-5 days), an oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).
-
The oocyte is perfused with a baseline buffer solution.
-
Increasing concentrations of the test compound are applied to the oocyte.
-
The resulting inward current (due to cation influx through the activated ion channel) is recorded at a fixed membrane potential.
-
Data Analysis: The peak current response at each concentration is measured and plotted against the compound concentration to generate a dose-response curve, from which the EC50 and Emax are determined.
-
-
-
Method 2: Calcium Imaging Assays:
-
System: Mammalian cell lines (e.g., HEK293) stably expressing the receptor of interest, particularly those with high calcium permeability like the α7 nAChR.[7]
-
Protocol:
-
Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
The test compound is added at various concentrations.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader or fluorescence microscope.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration to determine the EC50 and Emax.
-
-
Visualizing Pathways and Processes
Diagrams are invaluable for conceptualizing complex biological and experimental systems. The following visualizations, created using the DOT language, illustrate key concepts in receptor pharmacology and cross-reactivity assessment.
Caption: Generalized nAChR signaling cascade.
Caption: Workflow for assessing ligand cross-reactivity.
Caption: Conceptual model of on- and off-target effects.
References
- 1. Nicotine - Wikipedia [en.wikipedia.org]
- 2. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking 4-Nicotinoylbenzonitrile: A Comparative Analysis Against Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a significant role in tumor immune escape.[1][2][3] The overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the production of immunosuppressive metabolites, collectively known as kynurenines.[1][4] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby fostering a tolerogenic environment conducive to tumor growth.[3][5][6][7] Consequently, the development of small molecule inhibitors targeting IDO1 has been a major focus of research in immuno-oncology.[2][8]
This guide provides a comparative analysis of 4-Nicotinoylbenzonitrile against established IDO1 inhibitors, namely Epacadostat (INCB024360) and Navoximod (GDC-0919). These compounds have been extensively studied and have entered clinical trials, serving as crucial benchmarks for novel inhibitor development.[3][9][10]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key in vitro potency metrics for this compound and the benchmark inhibitors against the IDO1 enzyme. The data highlights the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), providing a direct comparison of their efficacy at the molecular level.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | IDO1 | Data Not Available | Data Not Available | Data Not Available |
| Epacadostat (INCB024360) | IDO1 | 10 - 71.8[5][11][12] | ~10 | >1000-fold vs. IDO2/TDO[5][12][13] |
| Navoximod (GDC-0919) | IDO1 | 28 - 75[14][15][16] | 7[14][16] | High |
| Linrodostat (BMS-986205) | IDO1 | Data Not Available | Data Not Available | High |
| Indoximod (1-Methyl-D-tryptophan) | Indirectly affects IDO pathway | Not a direct enzyme inhibitor | Not Applicable | Acts downstream of IDO1[17] |
Caption: Comparative inhibitory activities of this compound and known IDO1 inhibitors.
IDO1 Signaling Pathway and Inhibition
The catabolism of tryptophan by IDO1 is a key mechanism of immune suppression in the tumor microenvironment. The following diagram illustrates this pathway and the point of intervention for IDO1 inhibitors.
Caption: The IDO1 pathway in the tumor microenvironment and the mechanism of its inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the benchmarking data, detailed experimental protocols for key assays are provided below.
Recombinant Human IDO1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.
Detailed Steps:
-
Reagent Preparation: The assay is conducted in a buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 0.2 mg/mL catalase.[12]
-
Enzyme and Inhibitor Addition: Recombinant human IDO1 enzyme is added to the assay plate. Subsequently, the test compounds (this compound and known inhibitors) are added at a range of concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, D-Tryptophan (e.g., 2 mM final concentration).[12]
-
Data Acquisition: The formation of the product, N'-formylkynurenine, is monitored by measuring the increase in absorbance at 321 nm over time using a spectrophotometer.[12]
-
Data Analysis: The initial reaction rates are calculated, and the half-maximal inhibitory concentration (IC50) values are determined by fitting the dose-response data to a suitable pharmacological model.
Cell-Based IDO1 Inhibition Assay
This assay evaluates the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.
Detailed Steps:
-
Cell Culture: Human tumor cells known to express IDO1 (e.g., HeLa or SK-OV-3 cells) are cultured in appropriate media.
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ) for a specified period (e.g., 24-48 hours).
-
Compound Treatment: The IFN-γ-stimulated cells are then treated with varying concentrations of the test compounds.
-
Tryptophan Catabolism: The cells are incubated for a further 24-48 hours, during which IDO1 metabolizes tryptophan to kynurenine.
-
Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is quantified using a colorimetric assay (e.g., reacting with p-dimethylaminobenzaldehyde) or by LC-MS/MS.
-
Data Analysis: The IC50 values are calculated based on the reduction in kynurenine production in the presence of the inhibitor compared to the vehicle control.
Concluding Remarks
While direct experimental data for this compound is not yet publicly available, this guide establishes a framework for its evaluation against well-characterized IDO1 inhibitors. The provided experimental protocols offer standardized methods for generating the necessary data to accurately benchmark its performance. The comparative analysis of inhibitory potency, selectivity, and cellular activity will be crucial in determining the therapeutic potential of this compound as a novel immuno-oncology agent. Further studies are warranted to fully elucidate its mechanism of action and in vivo efficacy.
References
- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 6. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epacadostat - Wikipedia [en.wikipedia.org]
- 10. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-Nicotinoylbenzonitrile: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for 4-Nicotinoylbenzonitrile necessitates a cautious approach to its handling, guided by the known hazards of its constituent chemical groups: benzonitrile and pyridine. This document provides essential safety and logistical information based on an amalgamation of data for these related compounds to ensure the well-being of laboratory personnel.
Researchers, scientists, and drug development professionals must exercise extreme caution and adhere to the following guidelines when working with this compound. The procedures outlined below are designed to minimize exposure risk and ensure proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with benzonitrile and pyridine compounds.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Benzonitrile can be absorbed through the skin, and pyridine is a skin irritant.[1][2] Nitrile gloves are specified for handling pyridine.[1] |
| Eyes | Chemical splash goggles | Protects against splashes and vapors that can cause eye irritation.[1][2] |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Pyridine and benzonitrile can emit harmful fumes.[1][2] A fume hood provides essential ventilation.[1][2] |
Operational Plan for Safe Handling
A systematic workflow is paramount to minimizing the risks associated with this compound. The following step-by-step guide details the operational procedures from preparation to post-handling.
Pre-Handling Preparations:
-
Information Review: Thoroughly review the safety information for benzonitrile and pyridine compounds.
-
Fume Hood Certification: Ensure the chemical fume hood has a current certification.
-
PPE Inspection: Inspect all PPE for integrity before use.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling Procedures:
-
Work Area: Conduct all handling of this compound within a certified chemical fume hood.[1]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.
-
Container Sealing: Keep the container tightly sealed when not in use.[1]
-
Cross-Contamination: Avoid cross-contamination with other chemicals.
Post-Handling Procedures:
-
Decontamination: Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[1]
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Dispose of in a designated, sealed, and properly labeled waste container. Consult your institution's environmental health and safety (EHS) office for specific guidelines. |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. The cleaned labware can then be washed according to standard laboratory procedures. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container immediately after use.[3][4] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the key steps for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
